2-Chloro-7-nitroquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-7-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-6-3-4(12(14)15)1-2-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZHXOUENOJTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562199 | |
| Record name | 2-Chloro-7-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-64-7 | |
| Record name | 2-Chloro-7-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Functionalized Quinazolinones
An In-depth Technical Guide to the Synthesis, Reactivity, and Characterization of 2-Chloro-7-nitroquinazolin-4(3H)-one
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] The strategic functionalization of this nucleus is paramount for the development of novel therapeutic agents. This guide focuses on a particularly valuable, albeit sparsely documented, derivative: This compound .
The introduction of a chloro group at the 2-position and a nitro group at the 7-position creates a highly versatile synthetic intermediate. The chloro atom serves as an excellent leaving group for nucleophilic substitution, while the nitro group profoundly influences the molecule's electronic properties and offers a handle for further chemical transformations. This document provides a comprehensive analysis of the predicted chemical properties, a robust synthesis strategy, and detailed characterization protocols for this compound, designed to empower researchers in drug discovery and synthetic chemistry.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are derived from its core structure. The molecule consists of a fused pyrimidine-benzene ring system, with a ketone at position 4, a chloro substituent at position 2, and a nitro group at position 7.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClN₃O₃ |
| Molecular Weight | 225.59 g/mol |
| Appearance | Expected to be a pale yellow or light brown solid[4][5] |
| Melting Point | Expected to be high (>280 °C), characteristic of rigid, polar heterocyclic systems[4] |
| Solubility | Likely insoluble in water, with limited solubility in polar aprotic solvents (e.g., DMSO, DMF) |
| CAS Number | Not assigned (specific compound not widely cataloged) |
Proposed Synthesis Pathway
While direct synthesis routes for this specific molecule are not prominently featured in the literature, a logical and efficient pathway can be designed based on established quinazolinone chemistry. The most robust approach involves the cyclization of a substituted anthranilamide, which itself is derived from the corresponding anthranilic acid.
Causality in Synthetic Design: The choice of 4-nitro-2-aminobenzoic acid as the starting material is strategic. It places the nitro group at the correct position from the outset. The subsequent reaction with a cyanating agent like cyanogen bromide (or a two-step process via formylation and amination) followed by chlorination provides the key quinazolinone intermediate. The final chlorination step is crucial for activating the 2-position for subsequent nucleophilic displacement reactions.
Caption: Proposed multi-step synthesis workflow.
Chemical Reactivity: A Versatile Synthetic Hub
The unique arrangement of substituents in this compound dictates its reactivity, making it a powerful tool for building molecular complexity.
Nucleophilic Aromatic Substitution (SNAr) at C2
This is the most significant reaction for this molecule. The C2 position is highly activated towards nucleophilic attack for two primary reasons:
-
Inductive and Resonance Effects: The quinazolinone ring system inherently withdraws electron density. This effect is dramatically amplified by the strongly electron-withdrawing nitro group at the C7 position.[6] This group pulls electron density through the aromatic system, rendering the C2 carbon significantly more electrophilic and susceptible to attack.
-
Leaving Group Stability: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
This enhanced reactivity allows for the displacement of the C2-chloro group with a wide variety of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions. This is the cornerstone of its utility in creating libraries of potential drug candidates.[6]
Reactivity at the N3 Position
The proton on the N3 nitrogen is acidic and can be removed by a suitable base. The resulting anion can then be alkylated, acylated, or otherwise functionalized, providing another site for molecular diversification.
Reduction of the Nitro Group
The C7-nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is critical as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the molecule. The resulting 7-amino derivative can then undergo a host of further reactions, such as diazotization or acylation, to build even more complex structures.
Anticipated Spectroscopic Profile
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Based on data from the parent quinazolinone scaffold and related derivatives, the following spectral characteristics are anticipated.[7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Three protons on the benzene ring, exhibiting coupling patterns influenced by the nitro and chloro groups. Expect distinct signals in the δ 7.5-8.5 ppm range. - N-H Proton: A broad singlet, typically downfield (>12 ppm), which may exchange with D₂O.[7] |
| ¹³C NMR | - Carbonyl Carbon (C4): A characteristic signal around δ 160-165 ppm. - C2 Carbon: Signal significantly influenced by the attached chlorine, expected around δ 150-155 ppm. - C7 Carbon: Signal shifted downfield due to the attached nitro group. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹. - N-O Stretch (NO₂): Two characteristic strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z 225, with a characteristic M+2 isotope peak at m/z 227 (approx. 1/3 intensity) due to the presence of ³⁷Cl. - Fragmentation: Likely loss of Cl (m/z 190), NO₂ (m/z 179), and CO. |
Laboratory Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the title compound, starting from the commercially available precursor 2,4-dichloro-7-nitroquinazoline.
Caption: A self-validating workflow for synthesis and characterization.
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,4-dichloro-7-nitroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution. The reaction is heterogeneous.
-
Selective Hydrolysis: Stir the suspension vigorously at ambient temperature for 3-4 hours. The C4-Cl is significantly more reactive to hydrolysis than the C2-Cl due to the electronic activation provided by the quinazolinone system.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Isolation: Upon completion, filter the reaction mixture to remove any unreacted starting material.
-
Precipitation: Carefully neutralize the filtrate with dilute acetic acid until the pH is approximately 7. The desired product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any salts.
-
Drying: Dry the purified product under vacuum to yield a solid.
-
Characterization: The integrity of the final compound must be validated. Perform melting point analysis, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). The obtained data should be compared against the anticipated values in Table 2 to confirm the structure and purity.
Applications in Drug Discovery
The title compound is not an end-product but a high-value intermediate. Its structure is primed for creating diverse chemical libraries for high-throughput screening.
-
Kinase Inhibitors: The quinazoline scaffold is famous for its role in kinase inhibitors (e.g., Gefitinib).[9] The C2 position is ideal for introducing various amine-containing side chains to probe the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Numerous quinazolinone derivatives have demonstrated potent antibacterial and antifungal activity.[10][11] The C2 position can be functionalized with moieties known to interact with bacterial or fungal targets.
-
Antiviral Compounds: Recent studies have highlighted quinazolinones as potential antiviral agents, including against SARS-CoV-2.[12] This scaffold can serve as a starting point for developing new antiviral therapies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on the data for structurally related, hazardous compounds.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Hazard Classification: The compound should be treated as an irritant (skin and eyes) and potentially harmful if inhaled or swallowed, consistent with similar chloro-nitro aromatic compounds.[13][14]
References
-
Cao, H., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7). Available at: [Link]
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MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
-
Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-antibacterial-activities-of-4-(-one%2C-Ganiyu-Oluwaseun/14353f868200f6825c049646452243d7c4a1622b]([Link]
-
PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]
-
ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Quinazolinone – Knowledge and References. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]
-
Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
-
GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][10]. Available at: [Link]
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Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Chloro-4-hydroxyquinoline. Available at: [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available at: [Link]
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2-Chloro-7-nitroquinazolin-4(3H)-one CAS number 129112-64-7
An In-Depth Technical Guide to 2-Chloro-7-nitroquinazolin-4(3H)-one (CAS: 129112-64-7)
Foreword: The Quinazolinone Core as a Privileged Scaffold
The quinazolin-4(3H)-one ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this fused heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] This versatility stems from the scaffold's rigid structure and the numerous positions available for substitution, allowing for precise modulation of its physicochemical and pharmacological profiles.
This guide focuses on a particularly valuable, functionalized intermediate: This compound . The strategic placement of a reactive chloro group at the 2-position and an electron-withdrawing nitro group at the 7-position makes this molecule a highly versatile building block for the synthesis of complex drug candidates. We will explore its synthesis, reactivity, and potential applications, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Structural Characteristics
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid material whose key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 129112-64-7 | [4] |
| Molecular Formula | C₈H₄ClN₃O₃ | [2] |
| Molecular Weight | 225.59 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Melting Point | Data not consistently reported. | [2] |
| Boiling Point | Data not available. | [2] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO. | - |
Structural Insights: The molecule exists in a tautomeric equilibrium between the keto (amide) form, 4(3H)-one, and the enol (imidic acid) form, 4-hydroxy. Under normal conditions, the keto form is overwhelmingly predominant. The planar quinazolinone ring system is decorated with three key functional groups that dictate its chemistry:
-
C2-Chloro Group: An excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr).
-
C7-Nitro Group: A strong electron-withdrawing group that activates the aromatic ring, influencing the reactivity of other positions. It also serves as a synthetic handle, as it can be readily reduced to an amino group.
-
N3-Amide Proton: An acidic proton that can be removed by a base, allowing for alkylation or acylation at the N3 position.
Synthesis Strategy: A Multi-Step Approach
While multiple routes to quinazolinones exist, a robust and logical pathway to this compound starts from the commercially available 2-amino-4-nitrobenzoic acid . This multi-step synthesis is designed for regiochemical control and high yields.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
-
Rationale: This step builds the core heterocyclic ring system. Heating an anthranilic acid with urea is a classic, high-temperature condensation method to form the quinazolinedione structure.[5]
-
Procedure:
-
Combine 2-amino-4-nitrobenzoic acid (1.0 eq) and urea (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C for 18-24 hours. The mixture will melt, evolve ammonia gas, and then solidify.
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with hot water and filter to collect the crude product. Wash thoroughly with water and then a small amount of ethanol to remove any unreacted starting material.
-
Dry the product under vacuum to yield 6-nitroquinazoline-2,4(1H,3H)-dione.
-
Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline
-
Rationale: Both carbonyl groups of the dione are converted to chloro groups. Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for this type of dehydration/chlorination reaction.[5] A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated in situ.
-
Procedure:
-
Suspend 6-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10-15 vol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base (e.g., TEA, 1.1 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) for 12-18 hours, until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue cautiously onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2,4-dichloro-7-nitroquinazoline.
-
Step 3: Synthesis of this compound
-
Rationale: This step relies on the differential reactivity of the two chloro-substituents. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6] This allows for a regioselective hydrolysis using a mild base at controlled temperatures.
-
Procedure:
-
Dissolve or suspend 2,4-dichloro-7-nitroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Cool the mixture in an ice bath and add 2N aqueous sodium hydroxide (NaOH) solution (1.0-1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 18-24 hours, monitoring the disappearance of the starting material by TLC.[5]
-
Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.
-
Chemical Reactivity and Derivatization Hotspots
The title compound is a trifecta of synthetic utility, offering three distinct sites for modification. This versatility is paramount for generating chemical libraries for structure-activity relationship (SAR) studies.
-
Nucleophilic Substitution at C2: This is the most common and powerful transformation. The C2-chloro atom can be displaced by a wide range of nucleophiles, including primary and secondary amines, anilines, alcohols, and thiols. This reaction is the gateway to introducing diverse side chains crucial for biological activity, as seen in the development of potent antibacterial agents against MRSA.[5]
-
N-Alkylation/Acylation at N3: The amide proton at the N3 position is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then react with alkyl or acyl halides to install substituents at the 3-position.[7] This modification is frequently used to modulate solubility and pharmacokinetic properties.
-
Reduction of the C7-Nitro Group: The nitro group can be cleanly reduced to a primary amine using standard conditions like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).[8] The resulting 7-amino group is a versatile handle for further functionalization via amide bond formation, sulfonamide synthesis, or diazotization reactions, dramatically expanding the accessible chemical space.
Role in Drug Discovery: A Scaffold for Targeted Therapies
The true value of this compound lies in its potential as a precursor to high-value therapeutic agents. The quinazolinone core is a proven pharmacophore for targeting various enzymes and receptors.
Kinase Inhibition: Many clinically approved cancer drugs, such as Gefitinib and Vandetanib, are based on a substituted quinazoline scaffold and function by inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[9] The derivatization potential of the title compound allows for the synthesis of libraries aimed at discovering novel kinase inhibitors.
Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates new classes of antibiotics. Studies have shown that 2-(amino)quinazolin-4(3H)-one derivatives, particularly those with a 7-chloro substituent, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Our title compound is an ideal starting point for synthesizing such analogues.
Other Therapeutic Areas: The quinazolinone scaffold has been successfully exploited to develop drugs with anti-inflammatory, anticonvulsant, and antihypertensive activities, among others.[3][10]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | - ~12.5-13.0 ppm (br s, 1H): N-H proton. - ~8.0-8.5 ppm (m, 3H): Three aromatic protons (H-5, H-6, H-8). The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on coupling constants. The proton ortho to the nitro group (H-8) is expected to be the most downfield. |
| ¹³C NMR (DMSO-d₆) | - ~160-165 ppm: C4 carbonyl carbon. - ~150-155 ppm: C2 carbon attached to chlorine. - ~145-150 ppm: C7 carbon attached to the nitro group. - ~115-140 ppm: Remaining aromatic carbons. |
| IR (KBr or ATR) | - ~3200-3000 cm⁻¹: N-H stretching. - ~1700-1650 cm⁻¹: C=O (amide I) stretching. - ~1610-1580 cm⁻¹: C=N and C=C stretching. - ~1540 & 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. |
| Mass Spec (ESI/EI) | - [M+H]⁺ at m/z 226.0 or [M-H]⁻ at m/z 224.0 . - Characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio). |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Recommended Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined reactive sites—the C2-chloro group, the N3-amide, and the C7-nitro group—provide a robust platform for the rational design and synthesis of novel molecules with therapeutic potential. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers are well-equipped to unlock the full potential of this versatile scaffold in the quest for next-generation drugs.
References
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Chen, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(10), 16756-16773. [Link]
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da Silva, A. D., et al. (2017). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Molecules, 22(7), 1170. [Link]
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Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. International Journal of Molecular Sciences, 24(23), 17042. [Link]
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Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4291. [Link]
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9][11]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]
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Mahindaratne, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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Al-Suwaidan, I. A., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2013, 395637. [Link]
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Chen, Y.-L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(24), 8031. [Link]
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ResearchGate. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
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Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7858. [Link]
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El-Meligie, S., et al. (1991). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry - Section B, 30B, 66-70. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Tropical Journal of Pharmaceutical Research, 15(10), 2217-2226. [Link]
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- 4. 80195-33-1|2-Chloro-6-nitroquinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-7-nitroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core is a privileged heterocyclic system in drug discovery, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazolinone scaffold lies in its rigid, planar structure and the numerous positions available for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. Among the vast library of quinazolinone derivatives, 2-Chloro-7-nitroquinazolin-4(3H)-one stands out as a pivotal intermediate in the synthesis of more complex and potent therapeutic agents. The presence of a reactive chloro group at the 2-position and a strongly electron-withdrawing nitro group at the 7-position imparts unique chemical reactivity to this molecule, making it a valuable building block for combinatorial chemistry and targeted drug design.[3][4]
This technical guide provides a comprehensive overview of the molecular structure of this compound, delving into its synthesis, structural elucidation through spectroscopic and crystallographic analysis, and the chemical reactivity that underpins its utility in medicinal chemistry.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from the readily available 2-amino-4-nitrobenzoic acid. The following protocol is a robust and adaptable method for the laboratory-scale preparation of this key intermediate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-nitrobenzoic acid (1 equivalent) and urea (2 equivalents).
-
Cyclocondensation: Heat the mixture to 160°C for 20 hours. The reaction mixture will gradually solidify as the product forms.
-
Work-up: After cooling to room temperature, the solid mass is washed with water and then ethanol to remove any unreacted starting materials and byproducts. The resulting crude 7-nitroquinazoline-2,4(1H,3H)-dione is dried under vacuum.
Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline
-
Chlorination: To the crude 7-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 10 equivalents) and triethylamine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux at 120°C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-7-nitroquinazoline, is collected by filtration, washed with cold water, and dried.
Step 3: Selective Hydrolysis to this compound
-
Reaction Setup: The crude 2,4-dichloro-7-nitroquinazoline (1 equivalent) is suspended in a 2 N aqueous sodium hydroxide (NaOH) solution.
-
Hydrolysis: The suspension is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide (DMF) and water.[3]
Structural Elucidation: Spectroscopic and Crystallographic Analysis
The definitive identification and structural characterization of this compound rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 | ~8.2 | d | ~8.7 | Downfield shift due to the anisotropic effect of the C=O group and the electron-withdrawing nitro group. |
| H-6 | ~8.0 | dd | ~8.7, ~2.3 | Coupled to both H-5 and H-8. |
| H-8 | ~8.1 | d | ~2.3 | Meta-coupling to H-6. |
| N³-H | ~11.5 | br s | - | Broad singlet, exchangeable with D₂O. |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~151 | Attached to the electronegative chlorine atom. |
| C-4 | ~162 | Carbonyl carbon, significantly deshielded. |
| C-4a | ~122 | Bridgehead carbon. |
| C-5 | ~128 | Aromatic carbon. |
| C-6 | ~120 | Aromatic carbon. |
| C-7 | ~141 | Attached to the nitro group. |
| C-8 | ~118 | Aromatic carbon. |
| C-8a | ~149 | Bridgehead carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3200-3400 | Stretching |
| C=O (Amide) | 1670-1690 | Stretching |
| C=N | 1600-1620 | Stretching |
| NO₂ (asymmetric) | 1520-1560 | Stretching |
| NO₂ (symmetric) | 1340-1360 | Stretching |
| C-Cl | 700-800 | Stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z ≈ 225.0 (for ³⁵Cl) and 227.0 (for ³⁷Cl) in a roughly 3:1 isotopic ratio, confirming the presence of one chlorine atom.
-
Key Fragmentation Pathways: Likely fragmentation would involve the loss of CO, Cl, and NO₂ moieties, providing further structural confirmation.
X-ray Crystallography
While a crystal structure for the specific title compound is not publicly available, analysis of the closely related 2-chloroquinazolin-4(3H)-one reveals important structural features.[5][6] The quinazoline ring system is nearly planar, a characteristic that is crucial for its interaction with biological targets.[5] The bond lengths and angles are within the expected ranges for such a heterocyclic system.[5] The introduction of the nitro group at the 7-position is not expected to significantly alter the planarity of the ring but will influence the electronic distribution and intermolecular packing in the solid state.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the interplay between the chloro and nitro substituents on the quinazolinone core.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The C-2 position of the quinazolinone ring is highly susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of the electron-withdrawing nitro group at the 7-position.[4] This nitro group, through its mesomeric and inductive effects, delocalizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby stabilizing the transition state and accelerating the reaction rate.
Mechanism of SNAr at C-2:
Caption: Generalized mechanism of nucleophilic aromatic substitution at the C-2 position.
This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, hydrazines, thiols, and alkoxides, to generate a diverse library of 2-substituted-7-nitroquinazolin-4(3H)-ones.
Representative Protocol: Synthesis of a 2-Amino-7-nitroquinazolin-4(3H)-one Derivative
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 85°C for 16-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield the desired 2-amino-7-nitroquinazolin-4(3H)-one derivative.[3]
Further Transformations of the Nitro Group
The nitro group at the 7-position is not merely an activating group; it is also a versatile functional handle for further molecular elaboration. A common and highly useful transformation is the reduction of the nitro group to an amino group.
Workflow for Nitro Group Reduction and Subsequent Derivatization:
Sources
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Synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one
An In-depth Technical Guide to the
This guide provides a comprehensive, technically detailed overview of the synthetic pathways leading to 2-Chloro-7-nitroquinazolin-4(3H)-one, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds, and the targeted placement of chloro and nitro functionalities offers strategic handles for further molecular elaboration. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic principles and safety considerations essential for successful and safe execution.
Strategic Overview: A Two-Step Approach
The most direct and efficient synthesis of this compound is achieved through a robust two-step sequence. The strategy involves the initial construction of the core quinazolinone ring system, followed by a targeted chlorination of the C2-position.
-
Step 1: Cyclocondensation. Formation of the 7-nitroquinazolin-4(3H)-one scaffold via the Niementowski reaction, starting from 2-amino-4-nitrobenzoic acid.
-
Step 2: Dehydroxy-chlorination. Conversion of the intermediate's 4-oxo group (via its lactim tautomer) to a chloro group at the 2-position using a potent chlorinating agent.
An alternative, though more circuitous, route proceeds through a 2,4-dichloro intermediate, which is then selectively hydrolyzed. This guide will focus primarily on the more direct two-step pathway while briefly outlining the alternative for comprehensive understanding.
Caption: Primary two-step synthetic pathway to the target compound.
Part 1: Synthesis of the Core Intermediate: 7-Nitroquinazolin-4(3H)-one
The foundational step in this synthesis is the construction of the heterocyclic quinazolinone core. The Niementowski reaction provides a classic and effective method for this transformation.
Principle and Mechanistic Insight
The Niementowski reaction involves the cyclocondensation of an anthranilic acid derivative with an amide.[1] In this specific synthesis, 2-amino-4-nitrobenzoic acid is heated with formamide.[2] Formamide serves a dual role: it is the source of the C2 carbon atom of the quinazoline ring and also acts as the reaction solvent.[3] The reaction proceeds through the formation of an initial acylamino intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. The high temperature (typically 130-140 °C) is necessary to drive the dehydration and ring-closure steps.[2]
Detailed Experimental Protocol
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-nitrobenzoic acid (1.0 eq) and formamide (10-20 eq). A 1:4 molar ratio of acid to formamide has been shown to produce high yields.[2]
-
Heat the reaction mixture in a preheated oil bath to 130-135 °C.[2]
-
Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Pour the mixture into cold water to fully precipitate the solid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual formamide, followed by a wash with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a crystalline solid.
Comparative Data for Quinazolinone Synthesis
| Method | Reagents | Conditions | Yield | Reference |
| Niementowski | Anthranilic Acid, Formamide | 130-135 °C, 2h | Up to 96% | [2] |
| Microwave-Assisted | Anthranilic Acid, Amides, Clay Catalyst | Microwave Irradiation | Moderate to Excellent | [4] |
| Reductive Cyclization | 2-Nitrobenzoic Acid, Formamide, In(III) catalyst | Heat | High | [3] |
Part 2: Chlorination to Yield this compound
This final step converts the stable quinazolinone intermediate into the more reactive chloro-substituted target molecule. This transformation hinges on the lactam-lactim tautomerism inherent to the quinazolin-4(3H)-one system.[5]
Principle and Mechanistic Insight
The oxygen atom in 7-nitroquinazolin-4(3H)-one is part of a lactam (amide) functional group. This group exists in equilibrium with its lactim (enol) tautomer, which contains a hydroxyl group at the C4 position. Although the lactam form predominates, the lactim form is reactive towards electrophilic reagents.
The chlorination is most effectively carried out using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diethylaniline or catalytic dimethylformamide (DMF).[6][7][8] The reaction proceeds in two distinct stages:[6]
-
Phosphorylation: The hydroxyl group of the lactim tautomer attacks the phosphorus atom of POCl₃, forming a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group.
-
Nucleophilic Substitution: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the now highly electrophilic C4 carbon and displacing the phosphate group to yield the final 2-chloroquinazoline product.
Heating (reflux) is required to overcome the activation energy for both the phosphorylation and the subsequent substitution.[6]
Caption: Conceptual workflow of the chlorination step.
Detailed Experimental Protocol
Materials:
-
7-Nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as base/catalyst)[8]
-
Ice water
Procedure:
-
CRITICAL: This procedure must be performed in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with POCl₃.
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-nitroquinazolin-4(3H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If used, add N,N-diethylaniline (1.0-1.2 eq).[8]
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (quench a small aliquot carefully in ice/methanol before spotting).
-
After completion, allow the reaction mixture to cool to room temperature.
-
CRITICAL WORKUP: In a separate large beaker, prepare a mixture of crushed ice and water. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process that will generate HCl gas. Perform this step slowly to control the reaction rate.
-
Continue stirring the aqueous mixture for 30-60 minutes until the ice has melted and a precipitate has formed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol or acetone may be performed for further purification.
Product Characterization Data
| Property | Value |
| Chemical Formula | C₈H₄ClN₃O₃ |
| Molecular Weight | 225.59 g/mol |
| Appearance | Crystalline Solid |
| CAS Number | 129112-64-7[9] |
Safety, Handling, and Waste Disposal
The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous and require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled. It reacts violently with water, liberating toxic hydrogen chloride gas.[10][11]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (Neoprene is recommended; Nitrile and PVC are not suitable).[10][12] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area, away from water and incompatible materials like alcohols, bases, and strong oxidizing agents.[11]
-
-
Waste Disposal:
-
Excess POCl₃ must be quenched carefully and neutralized before disposal. A common method is to slowly add it to a large volume of ice-cold sodium bicarbonate solution with vigorous stirring.
-
All solid and liquid waste should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.
-
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the Niementowski cyclocondensation of 2-amino-4-nitrobenzoic acid followed by a dehydroxy-chlorination using phosphorus oxychloride. While the reactions are straightforward, success depends on careful control of reaction conditions and strict adherence to safety protocols, especially during the handling and quenching of POCl₃. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this valuable synthetic intermediate.
References
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- 9. 2-Chloro-7-nitro-3H-quinazolin-4-one | 129112-64-7 [chemicalbook.com]
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The Chemistry and Application of 2-Chloro-7-nitroquinazolin-4(3H)-one: A Technical Guide for Chemical Researchers
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The strategic functionalization of the quinazolinone ring system is a key approach in the design of novel drug candidates. This technical guide focuses on a particularly valuable, yet underexplored derivative: 2-chloro-7-nitroquinazolin-4(3H)-one. The presence of a chloro group at the 2-position and a nitro group at the 7-position imparts unique chemical reactivity and potential for biological activity, making it a highly versatile intermediate for the synthesis of novel compounds. This document will provide an in-depth review of its synthesis, reactivity, and potential applications, offering a technical resource for researchers in drug development and organic synthesis.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound can be logically approached in a two-step process starting from the readily available precursor, 2-amino-4-nitrobenzoic acid. This involves the initial formation of the quinazolinone ring system, followed by a selective chlorination at the 2-position.
Part 1: Cyclization of 2-Amino-4-nitrobenzoic Acid to 7-Nitroquinazolin-4(3H)-one
The cyclization of anthranilic acid derivatives is a fundamental method for the synthesis of quinazolinones. In the case of 2-amino-4-nitrobenzoic acid, a common and effective method involves reaction with a one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.
A general and robust method for the synthesis of 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.[2] 2-Amino-4-nitrobenzoic acid serves as an excellent precursor for the synthesis of 7-nitro-substituted quinazolinones.
Experimental Protocol: Synthesis of 7-Nitroquinazolin-4(3H)-one
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formamide
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid (18.2 g, 100 mmol) and formamide (40 mL).
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour the reaction mixture into 500 mL of ice water with continuous stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 7-nitroquinazolin-4(3H)-one.
Part 2: Chlorination of 7-Nitroquinazolin-4(3H)-one
The conversion of the hydroxyl group at the 2-position of the quinazolinone to a chloro group is a crucial step to introduce a versatile handle for further functionalization. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The chlorination of quinazolin-4(3H)-one derivatives is a well-established synthetic transformation.[6] The resulting 2-chloroquinazoline is a key intermediate for the introduction of various nucleophiles at this position.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene (or other high-boiling inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-nitroquinazolin-4(3H)-one (19.1 g, 100 mmol) in phosphorus oxychloride (93 mL, 1 mol).
-
A catalytic amount of N,N-dimethylaniline (1-2 mL) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The resulting precipitate is the crude this compound.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Chemical Reactivity: A Hub for Molecular Diversification
The chemical reactivity of this compound is dominated by the interplay of the chloro and nitro substituents. The electron-withdrawing nature of the nitro group at the 7-position significantly activates the quinazoline ring towards nucleophilic aromatic substitution (SNAr) at the 2-position.[7] This enhanced electrophilicity of the C2 carbon makes the chloro group an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Compound | Relative Reactivity | Regioselectivity | Typical Reaction Conditions |
| 2,4-dichloroquinazoline | Baseline | C4 > C2 | Moderate to high temperatures, often requires a base. |
| 2,4-dichloro-7-nitroquinazoline | Significantly Higher | C4 >> C2 | Milder conditions, often proceeds at room temperature.[7] |
This table is adapted from a comparative study and highlights the activating effect of the nitro group.
The primary reactions of this compound involve the displacement of the 2-chloro substituent by various nucleophiles, including:
-
Amines: Reaction with primary and secondary amines (aliphatic and aromatic) leads to the formation of 2-amino-7-nitroquinazolin-4(3H)-one derivatives. These reactions are often facile and can be carried out under mild conditions.[8]
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thiolates can displace the chloride to form 2-thioether derivatives.
-
Hydrazines: Reaction with hydrazine and its derivatives yields 2-hydrazinyl-7-nitroquinazolin-4(3H)-ones, which are valuable precursors for the synthesis of fused heterocyclic systems.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.
Caption: Generalized SNAr mechanism at the C2 position.
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively reported in the literature, the vast body of research on structurally related quinazolinones provides a strong rationale for its potential as a scaffold in drug discovery.
Anticancer Activity: Many quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[3][5] For instance, derivatives with chloro and nitro substitutions have been investigated as potential anticancer agents. The this compound core can be elaborated with various pharmacophores to design novel inhibitors of kinases, histone deacetylases (HDAC), or other cancer-related targets.
Antimicrobial Activity: The quinazolinone nucleus is also a common feature in compounds with significant antimicrobial properties.[1] The introduction of different substituents at the 2-position of this compound can lead to the discovery of new antibacterial and antifungal agents.
Table 2: Biological Activities of Representative Quinazolinone Derivatives
| Derivative Class | Biological Activity | Reference |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Anticancer | [6] |
| 2-Aminoquinazolin-4(3H)-one derivatives | Antiviral (SARS-CoV-2, MERS-CoV) | [4][9] |
| 7-Chloro-3-substituted quinazolin-4(3H)-ones | Anti-inflammatory, Analgesic | [10] |
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its straightforward synthesis and the enhanced reactivity of the 2-chloro substituent, due to the activating effect of the 7-nitro group, make it an attractive starting material for combinatorial and parallel synthesis approaches. The extensive literature on the biological activities of the quinazolinone scaffold strongly suggests that derivatives of this compound hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of the chemical space accessible from this intermediate is warranted and is expected to yield compounds with novel and potent biological activities.
References
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ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. Retrieved from [Link]
-
ResearchGate. (2014). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]
-
MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Retrieved from [Link]
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ResearchGate. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. Retrieved from [Link]
-
HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]
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ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
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Spectroscopic Elucidation of 2-Chloro-7-nitroquinazolin-4(3H)-one: A Technical Guide for Advanced Drug Development
Introduction: The Quinazolinone Core in Modern Therapeutics
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3] The strategic placement of various substituents on the quinazolinone ring system allows for the fine-tuning of its therapeutic effects.[2] This guide focuses on a specific derivative, 2-Chloro-7-nitroquinazolin-4(3H)-one (CAS No: 129112-64-7), a molecule of significant interest for the development of novel therapeutics due to the electron-withdrawing nature of its chloro and nitro substituents, which can critically influence its binding affinities and reactivity.
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions with biological targets. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, based on established principles and data from closely related analogues. We will delve into the nuances of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just the data, but the underlying scientific rationale for the expected spectral characteristics.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for the quinazolinone ring.
Figure 1: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 - 13.0 | br s | - | 1H | N3-H |
| ~8.50 | d | ~2.0 | 1H | H-8 |
| ~8.35 | dd | ~8.8, 2.0 | 1H | H-6 |
| ~7.90 | d | ~8.8 | 1H | H-5 |
Note: Predicted data is based on DMSO-d₆ as the solvent.
Expert Interpretation
The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the anisotropic effect of the carbonyl group.
-
N3-H Proton: The proton on N3 is expected to be highly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift, likely between 12.5 and 13.0 ppm.[4]
-
H-8 Proton: This proton is situated ortho to the electron-withdrawing nitro group, which strongly deshields it, pushing its chemical shift downfield to around 8.50 ppm. It is expected to appear as a doublet due to coupling with H-6, with a small meta coupling constant (J ≈ 2.0 Hz).
-
H-6 Proton: The H-6 proton is ortho to the nitro group and meta to the chloro group, leading to significant deshielding. It is predicted to resonate at approximately 8.35 ppm as a doublet of doublets, arising from ortho coupling with H-5 (J ≈ 8.8 Hz) and meta coupling with H-8 (J ≈ 2.0 Hz).
-
H-5 Proton: This proton is ortho to the carbonyl group, which exerts a deshielding effect. It is expected to appear as a doublet around 7.90 ppm due to ortho coupling with H-6 (J ≈ 8.8 Hz).
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[6]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms in the quinazolinone ring system.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~154 | C2 |
| ~152 | C8a |
| ~148 | C7 |
| ~130 | C5 |
| ~125 | C6 |
| ~122 | C4a |
| ~118 | C8 |
Note: Predicted data is based on DMSO-d₆ as the solvent.
Expert Interpretation
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
-
C4 (Carbonyl Carbon): The carbonyl carbon is highly deshielded and is expected to resonate at the lowest field, around 160 ppm.
-
C2: This carbon is attached to a chlorine atom and two nitrogen atoms, leading to a significant downfield shift to approximately 154 ppm.
-
C7: The carbon atom bearing the nitro group (C7) will be deshielded and is predicted to appear around 148 ppm.
-
Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the range of 118-152 ppm. The specific assignments are based on the expected substituent effects of the chloro and nitro groups on the quinazolinone core. For instance, C8a, being adjacent to N1, will be downfield shifted.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition:
-
Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[6]
-
-
Data Processing:
-
Perform Fourier transformation and phasing.
-
Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[6]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 225/227 | [M]⁺˙ (Molecular ion) |
| 195/197 | [M - NO]⁺ |
| 179/181 | [M - NO₂]⁺ |
| 151/153 | [M - NO₂ - CO]⁺ |
Expert Interpretation
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 225. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2]⁺˙ peak at m/z 227 with an intensity of approximately one-third of the molecular ion peak.[7]
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through the loss of the nitro group and the carbonyl group.
-
Loss of a nitro radical (•NO₂) would lead to a fragment ion at m/z 179/181.
-
Alternatively, the loss of nitric oxide (NO) could result in a fragment at m/z 195/197.
-
Subsequent loss of carbon monoxide (CO) from the fragment at m/z 179/181 would give rise to a peak at m/z 151/153.
-
Figure 2: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurements.[4] Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization source.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H stretch | Amide |
| ~1680 | C=O stretch | Amide (Quinazolinone) |
| ~1610 | C=N stretch | Imine |
| ~1530 & ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1480 | C=C stretch | Aromatic ring |
| ~750 | C-Cl stretch | Aryl chloride |
Expert Interpretation
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
N-H Stretch: A broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.[8]
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the quinazolinone ring.[1]
-
C=N Stretch: The stretching vibration of the C=N bond in the heterocyclic ring is expected to appear around 1610 cm⁻¹.
-
N-O Stretches: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, around 750 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.[6]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically scanned from 4000 to 400 cm⁻¹.[6]
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion: A Spectroscopic Signature for a Promising Therapeutic Scaffold
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed spectroscopic profile for this molecule of high therapeutic potential. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with the detailed experimental protocols and expert interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. This guide empowers scientists to confidently identify and characterize this important quinazolinone derivative, paving the way for its further investigation and potential application in novel therapeutic strategies.
References
- The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones.
- Supporting Information. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-7-nitro-3H-quinazolin-4-one | 129112-64-7.
- Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2.
- 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. (n.d.).
- Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.).
- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- BOC Sciences. (n.d.). CAS 129112-64-7 this compound.
- BIOFOUNT. (n.d.). 2-chloro-7-nitro-3,4-dihydroquinazolin-4-one.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
- PMC. (n.d.). 2-Chloroquinazolin-4(3H)-one.
-
GSC Online Press. (n.d.). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][5][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. Retrieved from
- PMC. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- PubMed. (n.d.). 2-Chloro-quinazolin-4(3H)-one.
- PubChem. (n.d.). 7-Chloro-3H-quinazolin-4-one.
- MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
- AKSci. (n.d.). 607-69-2 2-Chloroquinazolin-4(3H)-one.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino].
- Benchchem. (n.d.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
- NIST WebBook. (n.d.). Quinazolinone, 4(3h)-, 3-(3-chloro-o-tolyl)-2-methyl-.
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- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 9. 2-Chloro-7-nitro-3H-quinazolin-4-one | 129112-64-7 [chemicalbook.com]
2-Chloro-7-nitroquinazolin-4(3H)-one starting material for synthesis
The second round of searches yielded more specific and valuable information. I have found a synthetic route to 2-chloro-7-nitroquinazolin-4(3H)-one starting from 4-nitroanthranilic acid, which involves cyclocondensation with urea, chlorination with POCl3, and subsequent selective hydrolysis. This provides the core information for the synthesis section of the guide.
Crucially, I've found examples of selective reactions:
-
C2 Position: Nucleophilic substitution with anilines/amines to give 2-(amino)quinazolin-4(3H)-ones. This is a key transformation.
-
N3 Position: Alkylation is possible, although the examples are for other quinazolinones, the principle is established.
-
C7-Nitro Group: There are general methods for the selective reduction of aromatic nitro groups to amines using reagents like zinc or tin(II) chloride, which are applicable here.
I also found articles discussing the use of quinazolinones as kinase inhibitors, which aligns with the potential applications of derivatives from this starting material. The search also provided context on the differential reactivity of chloro-substituents at the C2 and C4 positions in dichloroquinazolines, highlighting that C4 is generally more reactive, which justifies the selective hydrolysis step in the synthesis of the title compound.
However, I still need to find more detailed experimental protocols for each of the selective functionalization steps (C2 substitution, N3 alkylation, and nitro reduction) specifically for this compound or very closely related analogues. I also need to find a complete synthesis of a specific bioactive molecule that uses this exact starting material to serve as a compelling case study. Finally, while I have general information on kinase inhibitors, linking derivatives of this compound to specific kinase targets would strengthen the guide.
Therefore, the next steps will focus on finding these specific experimental details and a concrete application example.## The Strategic Linchpin: A Technical Guide to this compound in Modern Drug Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the quinazolinone core is of paramount importance, appearing in numerous approved drugs and clinical candidates. This guide provides an in-depth technical analysis of a particularly valuable, yet underexplored, building block: This compound .
This trifunctionalized scaffold serves as a robust and versatile linchpin for the synthesis of a diverse array of complex nitrogen-containing heterocycles. Its inherent chemical architecture, featuring three distinct reactive centers, allows for a programmed and selective series of transformations. The chloro group at the C2 position acts as a versatile leaving group for nucleophilic substitution, the lactam functionality at N3 and C4 offers sites for alkylation and tautomerization, and the nitro group at C7 provides a latent amino group, crucial for many biological interactions, that can be revealed on demand. This guide will elucidate the synthesis, reactivity, and strategic application of this powerful intermediate, providing both the theoretical underpinnings and field-proven protocols necessary for its successful implementation in drug discovery programs.
Synthesis of the Core Scaffold: A Stepwise Approach
The most common and reliable method for the preparation of this compound begins with the readily available 4-nitroanthranilic acid. The synthesis proceeds through a logical three-step sequence, ensuring high purity and yield of the final product.
Step 1: Cyclocondensation to form 7-Nitroquinazoline-2,4(1H,3H)-dione
The initial step involves the construction of the core quinazoline ring system. This is achieved through a cyclocondensation reaction between 4-nitroanthranilic acid and urea. Heating these two components together, typically without a solvent, drives the reaction forward to produce the stable dione intermediate.
Step 2: Dichlorination to yield 2,4-Dichloro-7-nitroquinazoline
The subsequent step activates the scaffold for selective functionalization. The quinazolinedione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine. This reaction converts both the C2 and C4 carbonyl groups into highly reactive chloro substituents. The presence of the electron-withdrawing nitro group at the 7-position enhances the electrophilicity of the quinazoline ring, making it more susceptible to nucleophilic attack.[1]
Step 3: Selective Hydrolysis to this compound
The key to isolating the target molecule lies in the differential reactivity of the two chloro groups. The chlorine atom at the C4 position is significantly more labile and susceptible to nucleophilic displacement than the one at the C2 position.[2] This difference is exploited in a selective hydrolysis step. By treating the 2,4-dichloro-7-nitroquinazoline with a mild aqueous base, such as 2N sodium hydroxide at room temperature, the C4-chloro group is selectively hydrolyzed to a hydroxyl group, which then tautomerizes to the more stable 4-oxo form, yielding the desired this compound.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitroanthranilic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
2N Sodium Hydroxide (NaOH) solution
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione:
-
A mixture of 4-nitroanthranilic acid and urea is heated at 160°C for 20 hours.[3]
-
After cooling, the solid residue is washed with water and dried to afford the quinazolinedione.
-
-
Synthesis of 2,4-Dichloro-7-nitroquinazoline:
-
The 7-nitroquinazoline-2,4(1H,3H)-dione is suspended in phosphorus oxychloride.
-
Triethylamine is added, and the mixture is heated under reflux at 120°C for 17 hours.[3]
-
After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried.
-
-
Synthesis of this compound:
-
The crude 2,4-dichloro-7-nitroquinazoline is suspended in a suitable solvent.
-
2N aqueous NaOH is added, and the mixture is stirred at room temperature for 20 hours.[3]
-
The reaction mixture is then acidified, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.
-
}
Synthetic pathway to this compound.
The Art of Selective Functionalization
The synthetic utility of this compound stems from the ability to selectively address its three reactive sites. This allows for a modular approach to building molecular complexity.
A. C2 Position: The Gateway for Nucleophilic Substitution
The C2-chloro group is an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) reactions. This position is readily displaced by a variety of nucleophiles, most notably primary and secondary amines, to forge new carbon-nitrogen bonds. This reaction is a cornerstone for creating libraries of 2-amino-7-nitroquinazolin-4(3H)-one derivatives.
-
Causality: The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring and the nitro group on the benzene ring activates the C2 position towards nucleophilic attack.
-
Trustworthiness: This reaction is highly reliable and typically proceeds in good to excellent yields. The reaction conditions are generally mild, often requiring heating in a polar aprotic solvent like DMF or isopropanol.[3]
Experimental Protocol: Synthesis of 2-(Arylamino)-7-nitroquinazolin-4(3H)-ones
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add the desired aniline or amine (typically 1.0-1.2 equivalents).
-
Heat the reaction mixture at 85°C for 16 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
B. C7 Position: Unmasking the Amino Functionality
The nitro group at the C7 position is a masked amino group. Its reduction to a primary amine is a crucial transformation, as this amine often serves as a key hydrogen bond donor for biological target engagement, particularly in kinase inhibitors.[4][5]
-
Causality: The reduction can be achieved chemoselectively, leaving the chloro and lactam functionalities intact. A variety of reducing agents can be employed, with the choice depending on the other functional groups present in the molecule.
-
Trustworthiness: Reagents such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) are effective.[6] For substrates sensitive to hydrogenolysis (e.g., containing benzyl groups or other halogens), metal-acid systems like iron in acetic acid or zinc dust are preferred.[6][7]
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
A 2-substituted-7-nitroquinazolin-4(3H)-one derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
Procedure:
-
Suspend the 7-nitroquinazolin-4(3H)-one derivative in ethanol.
-
Add an excess of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 7-aminoquinazolin-4(3H)-one derivative.
C. N3 Position: A Handle for Modulation
The N3 position of the quinazolinone ring is a nucleophilic site that can be alkylated to introduce further diversity and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.
-
Causality: The acidic proton on the N3 nitrogen can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate an anion, which then reacts with an alkylating agent (e.g., alkyl halides, benzyl halides).[8][9]
-
Trustworthiness: This reaction is generally efficient. The choice of base and solvent (often DMF or acetone) is critical to ensure good yields and prevent side reactions.
Experimental Protocol: N3-Alkylation
Materials:
-
A 2-substituted-7-nitroquinazolin-4(3H)-one derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
Procedure:
-
To a solution of the quinazolinone derivative in acetone or DMF, add potassium carbonate.
-
Add the alkyl halide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the N3-alkylated product.
}
Reactivity map of the this compound scaffold.
Case Study: Application in Kinase Inhibitor Synthesis
The quinazoline scaffold is a well-established pharmacophore in the field of oncology, with several approved drugs targeting protein kinases, such as Gefitinib and Erlotinib.[10] The synthetic strategy enabled by this compound is particularly well-suited for the rapid generation of potent kinase inhibitors.
A common structural motif for these inhibitors involves an anilino group at the C4 position, but the C2 position can also be functionalized to achieve desired selectivity and potency. The 7-amino group, derived from the reduction of the nitro group, often provides a crucial interaction with the hinge region of the kinase domain.
Illustrative Synthetic Route:
-
C2-Functionalization: React this compound with a desired amine via SₙAr to install a key pharmacophoric element.
-
N3-Alkylation (Optional): Introduce a solubilizing group or modulate the molecule's conformation through alkylation at the N3 position.
-
C7-Nitro Reduction: Reduce the nitro group to the corresponding amine to enable critical hydrogen bonding interactions with the target kinase.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) around the quinazolinone core, facilitating the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[4][5]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a platform for controlled, sequential, and diverse chemical modifications. By understanding the distinct reactivity of each functional group—the C2-chloro for nucleophilic substitution, the C7-nitro as a masked amine, and the N3-lactam for property modulation—researchers can efficiently navigate complex synthetic pathways. The protocols and principles outlined in this guide are designed to empower drug discovery professionals to leverage the full potential of this versatile starting material, accelerating the development of novel therapeutics.
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Quinazolinone Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets
The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to interact with a wide array of biological macromolecules have propelled its derivatives to the forefront of drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of quinazolinone derivatives, delving into their mechanisms of action, the rationale behind their selection, and the experimental methodologies used for their validation.
Introduction: The Privileged Quinazolinone Scaffold
The quinazolinone core is considered a "privileged structure" in drug discovery due to its capacity to serve as a versatile template for the development of potent and selective ligands for various biological targets.[1] This bicyclic aromatic system can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[2] The inherent drug-like characteristics of the quinazolinone nucleus have led to the development of numerous clinically approved drugs and a vast library of compounds with diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]
Anticancer Therapeutics: Targeting the Engines of Malignancy
The most extensively explored therapeutic application of quinazolinone derivatives is in the realm of oncology. These compounds have been shown to modulate the activity of several key proteins involved in cancer cell proliferation, survival, and metastasis.
Receptor Tyrosine Kinases (RTKs): The Dominant Target
A significant portion of anticancer quinazolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), enzymes that play a crucial role in cellular signaling pathways that govern cell growth and division.[5]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and angiogenesis.[6] Overexpression or mutational activation of EGFR is a common feature in various solid tumors, including non-small-cell lung cancer (NSCLC), breast, and colon cancers, making it a prime target for anticancer therapy.[5][6]
Quinazolinone-based EGFR inhibitors, such as the clinically approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent downstream signaling.[5][7] The quinazoline scaffold serves as the core pharmacophore that anchors the molecule within the ATP-binding pocket.[7]
Mechanism of Action: EGFR Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by quinazolinone-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.
Quantitative Data: EGFR Inhibitory Activity
The following table summarizes the in vitro EGFR inhibitory activity of selected quinazolinone derivatives from recent studies.
| Compound ID | Target | IC50 (nM) | Cell Line (Antiproliferative GI50 µM) | Reference |
| Compound 1 | EGFR | 0.05 | - | [7] |
| Compound 2 | EGFR | 0.76 | - | [7] |
| Compound 3 | EGFR | 3 | - | [7] |
| Compound 6d | EGFR | 69 | NCI-H460 (0.789) | [6] |
| Compound 5k | EGFRwt-TK | 10 | PC-3, SMMC-7721 | [4] |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
A common method to assess the EGFR inhibitory potential of quinazolinone derivatives is through an in vitro kinase assay.
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the EGFR kinase, the substrate, and the kinase buffer. c. Add the diluted test compounds to the wells. A control with DMSO alone is included. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the detection reagent and a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Beyond EGFR, quinazolinone derivatives have been developed to target other RTKs implicated in cancer, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8][9]
-
c-Met: The receptor for hepatocyte growth factor (HGF), which is involved in cell motility, invasion, and metastasis.[8][10]
-
HER2: A member of the EGFR family that is overexpressed in certain types of breast cancer.[8]
Non-Receptor Tyrosine Kinases and Other Kinases
Quinazolinone derivatives also exhibit inhibitory activity against non-receptor tyrosine kinases and other types of kinases involved in cancer progression.
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle. Inhibition of CDKs, such as CDK4, can lead to cell cycle arrest and prevent tumor cell proliferation.[8][11]
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to defects in cell division and apoptosis in cancer cells.[9]
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[2] Several quinazolinone derivatives have been identified as tubulin polymerization inhibitors.[2][8] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
DNA-Interacting Agents
Some quinazolinone derivatives exert their anticancer effects by interacting with DNA and associated enzymes.
-
Topoisomerases: These enzymes are essential for resolving topological problems in DNA during replication and transcription. Quinazolinone-based compounds can act as topoisomerase inhibitors, leading to DNA damage and cell death.[12]
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Inhibition of PARP, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), can lead to synthetic lethality.[12][13]
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides. Inhibition of DHFR disrupts DNA synthesis and leads to cell death.[12][14]
Central Nervous System (CNS) Therapeutics: Modulating Neuronal Excitability
Quinazolinone derivatives have shown significant promise as therapeutic agents for neurological disorders, particularly epilepsy.
Anticonvulsant Activity
The anticonvulsant properties of several quinazolinone derivatives have been extensively studied.[3][15][16] While the precise mechanisms of action are still under investigation for many compounds, some have been shown to interact with key neurotransmitter systems.
-
GABA-A Receptor Modulation: Some studies suggest that quinazolinone derivatives may exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[17] This enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Screening
The MES test is a widely used preclinical model to evaluate the anticonvulsant potential of new chemical entities.
-
Animals: Typically, mice or rats are used.
-
Procedure: a. The test compound is administered to the animals (e.g., via intraperitoneal injection). b. After a specific period to allow for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes. c. The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection against the tonic hindlimb extension is considered a positive indication of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) can be determined.
Anti-inflammatory Agents: Dampening the Inflammatory Cascade
The anti-inflammatory properties of quinazolinone derivatives have been attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory response.[18][19][20]
-
Cyclooxygenase (COX) Inhibition: Some quinazolinone derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[18]
-
Inhibition of Pro-inflammatory Cytokines: Certain derivatives can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][20]
Antimicrobial and Antifungal Agents: Combating Infectious Diseases
The quinazolinone scaffold has also served as a template for the development of agents with antibacterial and antifungal activities.[21][22][23][24] The exact molecular targets for many of these compounds are still being elucidated, but they are believed to interfere with essential cellular processes in microorganisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution is a common method.
-
Procedure: a. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. b. A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well. c. The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The quinazolinone scaffold continues to be a highly fruitful source of novel therapeutic agents. The diverse range of biological targets modulated by its derivatives underscores the remarkable versatility of this chemical entity. Future research in this area will likely focus on:
-
Target Specificity: The design of highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: The development of hybrid molecules that combine the quinazolinone core with other pharmacophores to achieve multi-target activity or overcome drug resistance.[25]
-
Novel Targets: The exploration of new and emerging therapeutic targets for quinazolinone-based interventions.
The continued exploration of the chemical space around the quinazolinone nucleus, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation therapeutics for a wide spectrum of human diseases.
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The Emergence of a Versatile Scaffold: A Technical Guide to 2-Chloro-7-nitroquinazolin-4(3H)-one
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is found in over 150 naturally occurring alkaloids and serves as the foundational structure for numerous synthetic compounds with diverse pharmacological activities.[1][3] Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the scaffold's importance in the development of novel therapeutics.[4][5] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-7-nitroquinazolin-4(3H)-one, a key intermediate that opens avenues for extensive chemical modifications and the creation of novel drug candidates.
Historical Context: A Legacy of Synthetic Exploration
The history of quinazolinone synthesis dates back to 1869, with early methods involving the reaction of anthranilic acid with cyanogen.[3] The broader quinazoline structure was first synthesized in 1895 by Bischler and Lang.[6] Over the decades, a variety of synthetic methodologies have been developed, such as the Niementowski synthesis, which involves the condensation of anthranilic acid with amides.[7]
The precise "discovery" of this compound (CAS Number: 129112-64-7) is not pinpointed to a single seminal publication but rather represents a logical progression in the systematic exploration of the quinazolinone scaffold. The introduction of a nitro group at the 7-position and a chloro group at the 2-position are strategic modifications. The electron-withdrawing nitro group can significantly influence the molecule's electronic properties and potential biological interactions, while the chloro group at the 2-position serves as an excellent leaving group, making it a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. The synthesis of this specific molecule likely emerged from research programs focused on creating libraries of substituted quinazolinones to explore their structure-activity relationships (SAR) for various therapeutic targets.
Synthetic Protocol: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that leverages established organic chemistry principles. The following protocol is a synthesized methodology based on common synthetic routes for analogous quinazolinone derivatives.
Overall Synthetic Workflow
The synthesis commences with the commercially available 2-amino-4-nitrobenzoic acid and proceeds through a cyclization to form a quinazolinedione, followed by a di-chlorination and a selective hydrolysis to yield the final product.
Caption: A multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
-
Reactants:
-
2-Amino-4-nitrobenzoic acid (1.0 eq)
-
Urea (excess, e.g., 10-15 eq)
-
-
Procedure:
-
Combine 2-amino-4-nitrobenzoic acid and urea in a round-bottom flask.
-
Heat the mixture to approximately 160°C for several hours (e.g., 20 hours). The reaction is typically performed neat (without solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Treat the solid residue with a basic solution (e.g., aqueous sodium hydroxide) to dissolve the product and then re-precipitate by acidification (e.g., with hydrochloric acid).
-
Filter the precipitate, wash with water, and dry to obtain 7-nitroquinazoline-2,4(1H,3H)-dione.
-
Causality: The high-temperature reaction with urea facilitates a cyclocondensation reaction. The amino group of the anthranilic acid attacks the carbonyl carbon of urea, leading to the formation of the pyrimidine ring of the quinazolinedione system.
Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline
-
Reactants:
-
7-Nitroquinazoline-2,4(1H,3H)-dione (1.0 eq)
-
Phosphoryl chloride (POCl₃) (large excess, also serves as solvent)
-
A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine (optional, to facilitate the reaction).
-
-
Procedure:
-
Carefully add 7-nitroquinazoline-2,4(1H,3H)-dione to a flask containing an excess of phosphoryl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110-120°C) for several hours (e.g., 17 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully remove the excess phosphoryl chloride under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash with cold water, and dry to yield 2,4-dichloro-7-nitroquinazoline.
-
Causality: Phosphoryl chloride is a powerful chlorinating agent that replaces the hydroxyl groups (in the tautomeric form of the dione) with chlorine atoms, yielding the dichloro derivative.
Step 3: Synthesis of this compound
-
Reactants:
-
2,4-Dichloro-7-nitroquinazoline (1.0 eq)
-
A mild base (e.g., 2N sodium hydroxide solution)
-
Acetic acid for neutralization
-
-
Procedure:
-
Suspend the 2,4-dichloro-7-nitroquinazoline in a dilute aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for an extended period (e.g., 20 hours). The 4-position is more susceptible to nucleophilic attack.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid, which will cause the product to precipitate.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
Causality: The chloro group at the 4-position of the quinazoline ring is generally more reactive towards nucleophilic substitution than the one at the 2-position. This difference in reactivity allows for the selective hydrolysis of the 4-chloro group to a hydroxyl group (which tautomerizes to the more stable keto form), leaving the 2-chloro group intact.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₄ClN₃O₃ |
| Molecular Weight | 225.59 g/mol |
| CAS Number | 129112-64-7 |
| Appearance | Typically a solid |
| Solubility | Generally soluble in organic solvents like DMF and DMSO |
Applications in Drug Development
This compound is not typically an end-product but rather a crucial building block for the synthesis of more complex, biologically active molecules. Its utility stems from the reactive 2-chloro substituent, which can be readily displaced by various nucleophiles.
Role as a Versatile Intermediate
The primary application of this compound is as an intermediate in the synthesis of 2-substituted quinazolinones. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic aromatic substitution reactions with amines, thiols, and other nucleophiles. This enables the introduction of a wide variety of functional groups at this position, which is crucial for tuning the pharmacological activity of the final compounds.
Caption: Synthetic applications of this compound.
For instance, reacting this compound with various anilines can produce a library of 2-(arylamino)-7-nitroquinazolin-4(3H)-ones. These derivatives have been investigated for their potential as antimicrobial and anticancer agents. The 7-nitro group can also be subsequently reduced to an amino group, providing another point for chemical modification and further diversification of the molecular structure. This strategic derivatization is a key approach in modern drug discovery to optimize lead compounds.
Conclusion
This compound is a testament to the enduring importance of the quinazolinone scaffold in medicinal chemistry. While its own discovery may not be marked by a singular event, its existence is a product of the systematic and logical exploration of this privileged heterocyclic system. The synthetic pathways to this compound are well-understood, and its role as a versatile intermediate is invaluable for the creation of novel and potent drug candidates. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and reactivity of such key building blocks is essential for advancing the frontiers of therapeutic innovation.
References
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Quinazoline. In: Wikipedia. ; 2023. [Link]
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Al-Salem HS, Al-Zoubi MS, Al-Yahyawi AM. Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals (Basel). 2023;16(1):119. [Link]
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History of discovery and development of antibiotics in chemotherapy. ResearchGate. [Link]
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This compound. Arctom. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives. Semantic Scholar. [Link]
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Reddy TS, Reddy VR, Reddy PM, et al. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. 2007;71(1):39. [Link]
- Houghten RA, Pinilla C, Appel JR, et al.
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Nguyen VH, Le TC, Nguyen HM, et al. 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank. 2018;2018(4):M1013. [Link]
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A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. 2020;5(4):30-40. [Link]
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Nguyen VH, Le TC, Nguyen HM, et al. 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate. [Link]
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Khimich N, Bolotin P, Dar’in D, et al. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Crystallographic Communications. 2014;70(Pt 2):o158. [Link]
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Zhang Y, Liu Y, Li C-Y. 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 5):o1454. [Link]
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Fares M, Aboutabl ME, El-Sayed M, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy. 2021;15:475-493. [Link]
-
Osarumwense PO. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][6] oxazin–4–one and 3-amino–7–chloro–2–methyl quinazolin–4(3h)–one. GSC Biological and Pharmaceutical Sciences. 2020;11(1):212-220. [Link]
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Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)-quinazolin-4(3H)–one. International Journal of Pharmaceutical and Bio-Medical Science. 2020;1(1):1-10. [Link]
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Cao D-L, Yan F-Y, Wang M, et al. 2-Chloro-quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 6):o1958. [Link]
-
Bîcu E, G-B A, A-M M, et al. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. 2021;26(17):5326. [Link]
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Al-blewi F, Almehmadi M, Al-Saeed F, et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. 2020;25(18):4247. [Link]
-
Demirkol O, Eren T, K-A A, et al. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications. 2017;73(Pt 7):1013-1019. [Link]
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2-Amino-3,4-dihydroquinazolin-4-one. PubChem. [Link]
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Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of Quinazolinone Derivatives
Introduction: The Strategic Importance of Quinazolinones and One-Pot Syntheses
The quinazolinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] Prominent drugs like Idelalisib (Zydelig®), used in cancer therapy, feature this heterocyclic system, underscoring its therapeutic relevance.[1][2]
Traditional multi-step syntheses of these valuable molecules often suffer from drawbacks such as long reaction times, harsh conditions, the need to isolate intermediates, and the generation of significant chemical waste.[4] To overcome these challenges, one-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy.[1][2] MCRs allow for the construction of complex molecules like quinazolinones from simple, readily available precursors in a single synthetic operation. This approach aligns with the principles of green chemistry by enhancing efficiency, reducing waste, and minimizing solvent and energy consumption.[1][5]
This guide provides an in-depth exploration of several robust one-pot methodologies for synthesizing quinazolinone derivatives, detailing the underlying mechanisms and providing field-proven experimental protocols for immediate application.
Strategic Overview: Pathways to Quinazolinone Synthesis
The synthesis of the quinazolinone core in a one-pot fashion can be broadly categorized based on the key bond-forming strategies and reaction conditions employed. We will focus on three highly effective and widely adopted approaches:
-
Metal-Catalyzed Carbonylative Cyclization: These methods utilize transition metals, particularly palladium, to catalyze the coupling of substrates with carbon monoxide, followed by an intramolecular cyclization to form the quinazolinone ring. This strategy is valued for its ability to construct the core from halo-aromatic precursors.[1]
-
Microwave-Assisted Condensation Reactions: Leveraging microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates and often leading to higher yields and cleaner product profiles compared to conventional heating.[4][6][7] This technique is frequently applied to classic condensation strategies.
-
Isatoic Anhydride-Based Multicomponent Reactions: Isatoic anhydride is a versatile and stable precursor that serves as an ideal building block for the quinazolinone skeleton. In the presence of an amine and a third component (such as an aldehyde or orthoester), it readily undergoes a domino reaction to furnish the desired heterocycle.[1][8]
Methodology 1: Palladium-Catalyzed Four-Component Carbonylative Synthesis
This elegant strategy constructs the quinazolinone scaffold by combining an aryl halide, an anthranilamide, carbon monoxide (CO), and an amine in a single pot, catalyzed by a palladium complex. The CO molecule serves as the C2 carbonyl source for the quinazolinone ring.
Mechanistic Rationale
The catalytic cycle, as described by Wu et al., is a sophisticated cascade of well-established palladium-catalyzed steps. The process is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent coordination and insertion of carbon monoxide form an aroyl-palladium intermediate. This is followed by aminocarbonylation with the primary amine to generate an amide. The final key steps involve a C-N coupling reaction with the anthranilamide, followed by reductive elimination and intramolecular cyclization to yield the final quinazolinone product and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is adapted from established palladium-catalyzed carbonylative methodologies.[1]
Materials:
-
Aryl iodide (e.g., iodobenzene) (1.0 mmol)
-
Anthranilamide (1.2 mmol)
-
Primary amine (e.g., benzylamine) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), Xantphos (23.1 mg), Cs₂CO₃ (652 mg), aryl iodide (1.0 mmol), and anthranilamide (163 mg).
-
Evacuate and backfill the tube with carbon monoxide gas three times. Leave a CO-filled balloon attached to the tube via a needle.
-
Add dry toluene (5 mL) and the primary amine (1.5 mmol) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired quinazolinone derivative.
Data Summary: Scope and Yields
| Entry | Aryl Halide | Amine | Time (h) | Yield (%) |
| 1 | Iodobenzene | Benzylamine | 20 | 91 |
| 2 | 4-Iodotoluene | Aniline | 24 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | Cyclohexylamine | 24 | 78 |
| 4 | 2-Iodonaphthalene | n-Butylamine | 20 | 88 |
| Yields are representative and based on published data for similar reactions.[1] |
Methodology 2: Microwave-Assisted One-Pot Condensation
This approach utilizes the condensation of anthranilic acid, a primary amine, and an orthoester under solvent-free or green solvent conditions, accelerated by microwave irradiation.[9][10] The microwave energy provides rapid, localized heating, drastically reducing reaction times from hours to minutes.
Mechanistic Rationale
The reaction proceeds through a cascade mechanism. First, anthranilic acid reacts with the orthoester to form a reactive intermediate. This species then undergoes condensation with the primary amine. The subsequent intramolecular cyclization, driven by the high temperature achieved under microwave irradiation, leads to the elimination of alcohol molecules and the formation of the stable quinazolinone ring system.
Experimental Protocol: Synthesis of 3-Arylquinazolin-4(3H)-ones
This protocol is based on green chemistry approaches for quinazolinone synthesis.[9][10]
Materials:
-
Anthranilic acid (1.0 mmol, 137 mg)
-
Substituted aniline (1.0 mmol)
-
Triethyl orthoformate (1.5 mmol, 0.25 mL)
-
Catalyst (e.g., 10 mol% p-Toluenesulfonic acid, optional, for some substrates)
-
Ethanol (2 mL, optional, as a grinding medium)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine anthranilic acid (137 mg), the desired aniline (1.0 mmol), and triethyl orthoformate (0.25 mL).
-
If using a catalyst, add it at this stage. For solvent-free conditions, proceed directly. Alternatively, a minimal amount of a high-boiling, polar solvent like ethanol or DMF can be added.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 5-15 minutes. The reaction should be monitored by power, not time, if possible, to avoid overheating.
-
After the irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling in the synthesizer).
-
Open the vial and add crushed ice or cold water (10 mL) to the reaction mixture.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted quinazolin-4(3H)-one.
Data Summary: Reaction Conditions and Yields
| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 130 | 10 | 92 |
| 2 | 4-Chloroaniline | 130 | 12 | 89 |
| 3 | 4-Methoxyaniline | 120 | 8 | 95 |
| 4 | 4-(trifluoromethoxy)phenyl)amine | 140 | 15 | 48[9] |
| Yields are representative and based on published data for microwave-assisted syntheses.[9][10] |
Conclusion and Future Perspectives
The one-pot synthesis of quinazolinone derivatives represents a significant advancement in synthetic organic chemistry, providing rapid, efficient, and environmentally benign access to this critical class of bioactive heterocycles.[4] Metal-catalyzed methods offer unique pathways for functionalization, while microwave-assisted protocols provide unparalleled speed and efficiency.[1][11] Strategies based on readily available starting materials like isatoic anhydride continue to be refined with novel catalysts and green reaction media.[8]
Future research will likely focus on expanding the substrate scope, developing even more sustainable catalysts (such as organocatalysts or earth-abundant metals), and integrating these one-pot syntheses into flow chemistry systems for continuous manufacturing.[8][12] The continued evolution of these methods will undoubtedly accelerate the discovery and development of new quinazolinone-based therapeutic agents.
References
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Gizińska, M., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
Stadler, A., & Kappe, C. O. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity. Available at: [Link]
-
Priya, P., et al. (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Al-zahrani, F. M., et al. (2022). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports. Available at: [Link]
-
Jadrijević, A., et al. (2023). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones as potential antitumor agents. Journal of the Serbian Chemical Society. Available at: [Link]
-
Ighilahriz, K., et al. (2013). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Journal of Chemistry. Available at: [Link]
-
Gizińska, M., et al. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules. Available at: [Link]
-
Borah, P., et al. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]
-
Dabiri, M., et al. (2012). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Heterocycles. Available at: [Link]
-
Singh, U., et al. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. IntechOpen. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts. Available at: [Link]
-
Neuville, L., et al. (2011). One-pot synthesis of quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). One-pot synthesis of diverse quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). "One pot" synthesis of quinazolinone-[4][6]-fused polycyclic scaffolds in a three-step reaction sequence. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dou, G., et al. (2009). One-pot synthesis of quinazolinone derivatives from nitro-compounds with the aid of low-valent titanium. Journal of Combinatorial Chemistry. Available at: [Link]
-
Sharma, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]
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Comprehensive Analytical Characterization of 2-Chloro-7-nitroquinazolin-4(3H)-one
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 2-Chloro-7-nitroquinazolin-4(3H)-one, a key intermediate in pharmaceutical synthesis. As a nitrogen-containing heterocyclic compound, its structural integrity, purity, and identity are paramount for its use in drug discovery and development pipelines.[1][2][3] This guide moves beyond rote protocols, offering a logically structured approach that integrates High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind methodological choices, provides detailed, field-tested protocols, and offers insights into data interpretation, establishing a self-validating framework for complete compound characterization.
Introduction and Physicochemical Profile
This compound is a substituted quinazolinone derivative. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent in numerous biologically active compounds.[4][5] Therefore, rigorous analytical control of its synthetic intermediates is not merely a quality control step but a foundational requirement for successful drug development. The presence of a chloro group, a nitro group, and a lactam moiety dictates the selection of a multi-faceted analytical approach to confirm its identity and purity.
Physicochemical Data Summary
A foundational understanding of the compound's basic properties is essential before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃O₃ | [6] |
| Molecular Weight | 225.59 g/mol | [6] |
| Appearance | Expected to be a pale yellow or light brown powder | [7] |
| Melting Point | >280 °C (for the related 7-chloro-6-nitro isomer) | [7] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF | [8][9] |
Orthogonal Strategy for Characterization
A single analytical technique is insufficient to fully characterize a novel or key chemical entity. We employ an orthogonal approach, where each technique provides distinct, complementary information. This creates a self-validating system: MS confirms mass, NMR elucidates the specific isomeric structure, HPLC quantifies purity, FTIR identifies functional groups, and Elemental Analysis validates the empirical formula.
Caption: Orthogonal workflow for compound validation.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. For quinazolinone derivatives, a C18 stationary phase is highly effective.[10][11] These compounds can exhibit basic properties due to the nitrogen atoms, potentially leading to peak tailing from interactions with residual silanol groups on the silica support.[10] Therefore, the protocol specifies an end-capped column and an acidified mobile phase to ensure sharp, symmetrical peaks for accurate quantification.
HPLC Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with UV-Vis Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade, for sample prep)
-
Dimethyl Sulfoxide (DMSO, for sample prep if needed)
-
Volumetric flasks and pipettes
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Methanol or DMSO.
-
From the stock, prepare a working solution at 0.1 mg/mL by diluting with the initial mobile phase composition (e.g., 70% A / 30% B).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive backpressure. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Detection (UV) | 254 nm | Aromatic systems typically show strong absorbance here. A full PDA scan (210-400 nm) is recommended to find the optimal wavelength. |
| Gradient Elution | 0-20 min: 30% to 90% B20-25 min: 90% B (hold)25-26 min: 90% to 30% B26-30 min: 30% B (equilibration) | A gradient is necessary to elute any potential impurities with different polarities and ensure the column is clean for the next run. |
-
Analysis and Data Interpretation:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Acceptance Criteria: For a high-purity intermediate, the main peak should represent ≥98% of the total peak area.
-
Molecular Identity by Mass Spectrometry (MS)
Principle of Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.[12] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis (MS/MS) helps to corroborate the structure.
MS Protocol
Objective: To confirm the molecular weight and elemental composition of the compound and study its fragmentation patterns.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like Methanol or Acetonitrile.
-
Infusion/Injection: The sample can be directly infused into the ESI source or injected via the HPLC system described above (using MS-compatible mobile phases like formic acid instead of phosphoric acid).[13]
-
Mass Spectrometer Settings (Example for ESI-Negative Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The acidic N-H proton can be readily lost to form [M-H]⁻. |
| Capillary Voltage | -3.5 kV | Typical voltage to generate a stable spray. |
| Drying Gas Temp. | 300 °C | To efficiently desolvate the ions. |
| Drying Gas Flow | 8 L/min | To assist with desolvation. |
| Scan Range (m/z) | 50 - 500 | Covers the expected molecular ion and its fragments. |
| Collision Energy (for MS/MS) | 10-40 eV (Ramp) | A ramp allows for the observation of both low-energy and high-energy fragments. |
Expected Data and Interpretation
-
Full Scan (MS1): The primary ion expected in negative mode is the deprotonated molecule [M-H]⁻.
-
Calculated Exact Mass for [C₈H₃ClN₃O₃]⁻: 223.9868
-
The presence of a chlorine atom will produce a characteristic isotopic pattern, with a peak at M and another at M+2 with an intensity ratio of approximately 3:1.
-
-
Tandem MS (MS/MS): Fragmentation of the precursor ion (m/z 223.99) can yield structurally significant fragments. The presence of nitro and chloro groups suggests specific fragmentation pathways.[12][14][15]
Caption: Plausible MS/MS fragmentation pathways.
Structural Elucidation by NMR Spectroscopy
Principle of Method Selection: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar aromatic compounds and its ability to avoid exchange of the labile N-H proton.[16]
NMR Protocol
Objective: To confirm the covalent structure, including the substitution pattern on the aromatic rings.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
DMSO-d₆ (with 0.03% TMS)
Protocol Steps:
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆ in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) for full assignment.
-
Predicted Spectra and Interpretation
The structure C₈H₄ClN₃O₃ has 4 protons and 8 carbons.
-
¹H NMR (400 MHz, DMSO-d₆):
-
~12.0-13.0 ppm (singlet, broad, 1H): This corresponds to the N3-H proton of the quinazolinone ring.[16]
-
~7.5-8.5 ppm (3H): These signals belong to the three protons on the benzene portion of the quinazolinone ring. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be critical to confirm the 7-nitro substitution pattern. For example, H-5 would likely be a doublet, H-6 a doublet of doublets, and H-8 a doublet.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
~160-165 ppm: C4 carbonyl carbon (C=O).[17]
-
~150-155 ppm: C2 carbon attached to chlorine.
-
~115-150 ppm: Signals for the remaining 6 aromatic carbons. The carbon attached to the nitro group (C7) will be significantly shifted.
-
Functional Group Identification by FTIR Spectroscopy
Principle of Method Selection: FTIR is a rapid and simple technique to confirm the presence of key functional groups, providing a molecular "fingerprint."[18]
FTIR Protocol
-
Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3300 - 3100 | N-H Stretch | Lactam N-H group.[16] |
| ~3100 - 3000 | Aromatic C-H Stretch | Benzene ring C-H bonds. |
| ~1700 - 1670 | C=O Stretch (Amide I) | Carbonyl of the quinazolinone ring.[5][17] |
| ~1620 - 1590 | C=N Stretch / C=C Stretch | Heterocyclic and aromatic ring vibrations. |
| ~1550 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Characteristic strong absorptions for the nitro group. |
| ~800 - 700 | C-Cl Stretch | Carbon-chlorine bond vibration. |
Elemental Analysis
Principle of Method Selection: Elemental analysis provides the mass percentages of C, H, and N in the pure compound. This serves as a final, quantitative check on the empirical formula derived from HRMS.
Protocol
-
Sample Preparation: Submit a high-purity, dried sample (2-3 mg) to a certified analytical laboratory.
-
Data Interpretation: Compare the experimental percentages with the calculated values.
| Element | Calculated % |
| C | 42.59% |
| H | 1.79% |
| N | 18.63% |
Acceptance Criteria: The experimental values should be within ±0.4% of the calculated values.
Conclusion
The suite of analytical techniques detailed in this guide provides a robust and self-validating framework for the complete characterization of this compound. By systematically applying HPLC for purity, HRMS for molecular formula, NMR for structural confirmation, FTIR for functional group identity, and Elemental Analysis for empirical validation, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the highest standards of quality and integrity.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
- SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Technologies.
- Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h)
- Benchchem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec). Benchchem.
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ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Retrieved from [Link]
- Abdel-Rahman, A. A. H., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Medicinal Chemistry.
- Niessen, W. M. A., & Correa, C. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Analytica Chimica Acta, 1141, 155-168.
- Kastner, P., et al. (2003). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Pharmazie, 58(4), 242-244.
- Sonousia, A., et al. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
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Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
-
MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Retrieved from [Link]
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
-
ResearchGate. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]
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- 7. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Notes & Protocols: 2-Chloro-7-nitroquinazolin-4(3H)-one as a Strategic Intermediate in Drug Synthesis
Introduction: The Quinazolinone Core and Its Strategic Importance
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and multiple points for functionalization allow for precise tuning of its interaction with biological targets.
This guide focuses on a particularly valuable, yet underexplored, intermediate: 2-Chloro-7-nitroquinazolin-4(3H)-one . This molecule is engineered for versatility in drug discovery, featuring two key reactive sites:
-
A C2-Chloro Substituent: The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of side chains, which is critical for modulating the compound's target affinity and pharmacokinetic properties.
-
A C7-Nitro Group: The electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the quinazoline ring, enhancing the reactivity of the C2-chloro group towards nucleophiles. Secondly, and more importantly, it can be readily reduced to a primary amino group (NH₂), providing a crucial handle for further derivatization and interaction with target proteins.
This document provides a comprehensive overview of the synthesis of this intermediate and detailed protocols for its application in constructing potential drug candidates, with a focus on the synthesis of kinase inhibitor scaffolds.
Part 1: Synthesis of this compound
The synthesis of the title intermediate is a multi-step process that begins with a commercially available, appropriately substituted anthranilic acid. The causality behind this synthetic route is to first build the stable quinazolinone core and then introduce the reactive chloro group.
Diagram of Synthetic Workflow
Sources
- 1. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
An Application Note and Detailed Protocol for the N-alkylation of 2-Chloro-7-nitroquinazolin-4(3H)-one
Quinazolin-4(3H)-one and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1][2] This privileged scaffold is present in molecules demonstrating anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The strategic functionalization of the quinazolinone ring system is a key focus for drug development professionals aiming to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
One of the most critical modifications is the substitution at the N-3 position. N-alkylation not only allows for the introduction of diverse functional groups but also significantly influences the molecule's spatial arrangement and its interaction with biological targets.[4][5] This application note provides a comprehensive, field-proven protocol for the regioselective N-alkylation of this compound, a versatile intermediate for constructing libraries of potential therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide expert insights for troubleshooting and optimization.
Reaction Principle and Mechanistic Insights
The alkylation of quinazolin-4(3H)-one is a classic example of the reaction of an ambident nucleophile. The anionic intermediate, formed upon deprotonation of the N-3 proton, possesses two nucleophilic centers: the nitrogen at position 3 and the oxygen at position 4. The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the base, solvent, and electrophile.
Under the classical and highly reliable conditions of using an alkali metal carbonate (such as K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction overwhelmingly favors alkylation at the N-3 position.[1][3][6]
The mechanism proceeds in two primary steps:
-
Deprotonation: The base, typically potassium carbonate, abstracts the acidic proton from the N-3 amide nitrogen, generating a resonance-stabilized quinazolinone anion.
-
Nucleophilic Attack: The resulting anion, with significant electron density on the nitrogen atom, acts as a potent nucleophile. It subsequently attacks the electrophilic carbon of the alkyl halide (e.g., an alkyl bromide) in a classic Sₙ2 reaction, forming the new N-C bond and yielding the 3-N-alkylated product.
The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without forming strong hydrogen bonds with the nucleophilic anion, thereby enhancing its reactivity.
Sources
Application Notes & Protocols for High-Throughput Screening of Quinazolinone Analogs
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic structure that forms the backbone of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Notably, several FDA-approved drugs, particularly in oncology, feature the quinazoline scaffold, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib and erlotinib.[5][6] These compounds typically function as ATP-competitive inhibitors within the kinase domain, blocking downstream signaling pathways crucial for cell proliferation and survival.[5][6]
The structural versatility of the quinazolinone ring system allows for extensive modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] High-throughput screening (HTS) of diverse quinazolinone analog libraries is therefore a cornerstone strategy for identifying novel lead compounds against a multitude of biological targets. This document provides detailed application notes and protocols for robust HTS assays tailored for the discovery and characterization of novel quinazolinone-based modulators.
Part 1: Strategic Assay Selection for Quinazolinone Libraries
The choice of an HTS assay is fundamentally dictated by the biological target of interest. Quinazolinone analogs are known to interact with several target classes. The primary considerations for assay selection are target type, required throughput, and the specific question being asked (e.g., direct binding, enzymatic inhibition, cellular pathway modulation).
Common Targets for Quinazolinone Analogs:
-
Protein Kinases: A major target class, especially receptor tyrosine kinases like EGFR, VEGFR, and others involved in oncology.[1][4][6]
-
Nuclear Receptors: Modulating the activity of nuclear receptors like the estrogen-related receptor (ERR) is another avenue for quinazolinone activity.[7]
-
G-Protein Coupled Receptors (GPCRs): Certain derivatives can modulate GPCR signaling pathways.[8][9][10]
-
Other Enzymes: Targets such as thymidylate synthase and DNA repair enzymes have also been reported.[4]
This guide will focus on two broadly applicable and robust HTS methodologies: a biochemical assay for direct enzyme inhibition (Fluorescence Polarization) and a cell-based assay for pathway modulation (Reporter Gene Assay).
Experimental Workflow Overview
A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.
Caption: A typical workflow for a high-throughput screening campaign in drug discovery.
Part 2: Biochemical Assay Protocol: Fluorescence Polarization for Kinase Inhibition
Application: To identify quinazolinone analogs that directly inhibit the activity of a purified protein kinase (e.g., EGFR) by competing with a fluorescently labeled tracer for the ATP-binding site.
Principle: Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule.[11][12] A small, fluorescently-labeled tracer peptide (or ATP analog) tumbles rapidly in solution, resulting in a low polarization value. When bound to a large protein kinase, its tumbling is restricted, leading to a high polarization value. Inhibitors that displace the tracer from the kinase will cause a decrease in polarization, which is the readout for the assay.[11][13]
Expertise & Causality:
-
Why FP? FP assays are robust, have a good signal-to-background ratio, and are less prone to certain types of compound interference (e.g., fluorescence quenching) than simple fluorescence intensity assays.[11] The homogenous "mix-and-read" format is ideal for HTS automation.
-
Tracer Design is Critical: The tracer's affinity for the kinase must be carefully optimized. It should be tight enough to provide a stable signal window but weak enough to be displaced by small molecule inhibitors. A tracer with a Kd value in the low nanomolar range is often ideal.
-
Self-Validating System: The inclusion of potent, known inhibitors as positive controls (e.g., Gefitinib for EGFR) and DMSO as a negative control on every plate provides a continuous measure of assay performance (Z'-factor).[13]
Detailed Protocol: FP-Based EGFR Kinase Inhibition Assay
Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100.
-
Enzyme: Recombinant human EGFR kinase domain.
-
Tracer: Fluorescently-labeled ATP-competitive probe (e.g., Kinase Tracer 236, Thermo Fisher Scientific).
-
Plates: Black, low-volume 384-well or 1536-well assay plates.
-
Controls: Gefitinib (positive control), DMSO (negative control).
-
Quinazolinone Library: Compounds dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each quinazolinone analog from the library source plate into the wells of the assay plate.
-
For controls, dispense 50 nL of DMSO into "negative control" wells and 50 nL of a Gefitinib dilution series into "positive control" wells.
-
-
Enzyme & Tracer Addition:
-
Prepare a 2X working solution of EGFR and Tracer in Assay Buffer. The optimal concentrations must be predetermined in an assay development phase. Typically, the EGFR concentration is in the low nM range, and the tracer concentration is at its Kd value.
-
Using a multi-channel pipette or automated dispenser, add 5 µL of the EGFR/Tracer solution to each well.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Plate Reading:
-
Read the plates on an FP-capable plate reader (e.g., PerkinElmer EnVision). Use appropriate excitation and emission filters for the chosen fluorophore (e.g., ~485 nm excitation, ~535 nm emission for a fluorescein-based tracer).[14]
-
Record both parallel and perpendicular fluorescence intensity values to calculate polarization (mP).
-
Data Analysis and Hit Identification:
-
Calculate Millipolarization (mP):
-
mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
Where G is the G-factor, an instrument-specific correction factor.
-
-
Determine Assay Quality (Z'-Factor):
-
Identify Hits:
-
Normalize the data. A common method is to calculate the percent inhibition relative to the controls:
-
% Inhibition = 100 * (mP_DMSO - mP_sample) / (mP_DMSO - mP_pos_control)
-
Define a hit threshold, typically based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean) or a fixed inhibition cutoff (e.g., >50%).[15]
-
Data Presentation: Expected Assay Parameters
| Parameter | Typical Value | Rationale/Reference |
| Assay Format | 384-well | Balances throughput with reagent consumption. |
| Final Assay Volume | 10 µL | Miniaturized to conserve reagents and compounds. |
| Final DMSO Conc. | ≤ 1% | High DMSO concentrations can disrupt protein binding.[13][14] |
| EGFR Conc. | 5 nM | Determined empirically during assay development. |
| Tracer Conc. | 2 nM | Typically at or below the Kd for optimal competition. |
| Z'-Factor | > 0.6 | Indicates an excellent assay window for HTS.[13] |
| Hit Cutoff | > 50% Inhibition | A common starting point for primary hit selection. |
Part 3: Cell-Based Assay Protocol: Luciferase Reporter for Pathway Modulation
Application: To identify quinazolinone analogs that modulate a specific signaling pathway inside a living cell, for example, by activating or inhibiting a nuclear receptor.
Principle: A reporter gene assay uses a genetically engineered cell line to report on the transcriptional activity of a pathway of interest.[16][17] Cells are transfected with a plasmid containing a reporter gene (e.g., Firefly Luciferase) downstream of a response element that is recognized by a specific transcription factor (e.g., the Estrogen-Related Receptor, ERR).[7] When the pathway is activated, the transcription factor binds the response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate (luciferin) is directly proportional to the pathway's activity.[7][16]
Expertise & Causality:
-
Why a Reporter Assay? This format provides a functional, physiological readout. It identifies compounds that can penetrate the cell membrane and modulate the target pathway in its native environment. This is a crucial step beyond simple biochemical binding.[16]
-
Dual-Luciferase System for Self-Validation: A robust reporter assay incorporates a second, constitutively expressed reporter (e.g., Renilla luciferase) as an internal control.[16] The ratio of Firefly to Renilla activity normalizes for variations in cell number, transfection efficiency, and compound-induced cytotoxicity, thereby significantly reducing false positives and negatives.
-
Pathway Specificity: The choice of the response element in the reporter construct is critical for ensuring the assay is specific to the pathway of interest.
Detailed Protocol: ERRα Dual-Luciferase Reporter Assay
Materials:
-
Cells: HEK293T cells stably expressing the ERRα receptor and a PGC-1α co-activator.[7]
-
Plasmids: 1) A Firefly luciferase reporter plasmid with multiple ERR response elements (ERREs). 2) A Renilla luciferase control plasmid with a constitutive promoter (e.g., SV40).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Assay Reagent: Dual-Glo® Luciferase Assay System (Promega).
-
Plates: White, opaque 384-well cell culture plates.
-
Controls: Known ERRα agonist/antagonist (positive control), DMSO (negative control).
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Dilute cells to a density of 200,000 cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the quinazolinone library plates.
-
Using a liquid handler, add 50 nL of the diluted compounds to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Add DMSO and control compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows time for changes in gene transcription and reporter protein accumulation.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the Dual-Glo reagent to room temperature.
-
Add 25 µL of Dual-Glo® Luciferase Reagent (measures Firefly activity) to each well.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Add 25 µL of Dual-Glo® Stop & Glo® Reagent (quenches Firefly and measures Renilla activity) to each well.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence again.
-
Data Analysis and Hit Identification:
-
Calculate Response Ratio:
-
For each well, calculate the ratio: Ratio = Firefly Luminescence / Renilla Luminescence. This normalization is critical.[16]
-
-
Normalize to Controls:
-
Calculate the fold activation relative to the DMSO control:
-
Fold Activation = Ratio_sample / Mean_Ratio_DMSO
-
-
Determine Assay Quality (Z'-Factor):
-
Calculate the Z'-factor using the normalized data from the agonist/antagonist positive controls and DMSO negative controls. A value ≥ 0.5 is desired.[18]
-
-
Identify Hits:
-
Select hits based on a fold-activation threshold (e.g., >2-fold for agonists) or percent inhibition (for antagonists) that is statistically significant (e.g., >3 standard deviations from the plate mean).
-
Visualization: Nuclear Receptor Reporter Assay Principle
Caption: Principle of a GAL4-NR hybrid dual-luciferase reporter gene assay.
Part 4: Trustworthiness and Best Practices
To ensure the integrity of an HTS campaign, a multi-faceted approach to quality control and data analysis is required.[19][20][21]
-
Assay Validation: Before commencing a full screen, the assay must be rigorously validated. This includes assessing its robustness (Z'-factor), reproducibility across multiple days, and tolerance to DMSO.[21][22]
-
Hit Confirmation: Primary hits identified at a single concentration must be re-tested using the same assay to rule out experimental error.[23]
-
Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations (typically 8-10 points) to determine their potency (EC₅₀ or IC₅₀). This step is crucial for prioritizing compounds and establishing a preliminary structure-activity relationship (SAR).[24]
-
Orthogonal and Counter-Screens: It is essential to use a different, secondary assay (orthogonal screen) to confirm the activity of hits. This assay should have a different technology or readout to ensure the observed activity is not an artifact of the primary assay format.[25] For example, hits from an FP assay could be confirmed with a radiometric kinase assay.
-
PAINS Filtering: Hits should be checked against known Pan-Assay Interference Compounds (PAINS) databases.[23] PAINS are molecules that often appear as hits in multiple HTS assays through non-specific mechanisms, such as aggregation or reactivity, and are generally undesirable starting points for drug discovery.
By implementing these self-validating systems and rigorous follow-up protocols, researchers can confidently identify and advance high-quality quinazolinone-based lead compounds for further development.
References
- Spandana, V., & Arul, G. (2021). Quinazolinone and its derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Indian Chemical Society.
-
Liu, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
- Spandana, V., & Arul, G. (Year). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Miller, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Spandana, V., & Arul, G. (Year). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source. [Link]
-
Miller, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
Hsieh, J. H., et al. (2018). Cell-based Assays to Identify ERR and ERR/PGC Modulators. Methods in Molecular Biology. [Link]
-
Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
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Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
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Parham, F., & Austin, C. P. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]
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Van Heuvel, S., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences. [Link]
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Miller, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
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Traxlmayr, M. W., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology. [Link]
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Schade, M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules. [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]
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Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature. [Link]
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Sriram, G., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Bioconjugate Chemistry. [Link]
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
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Springer Nature. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Springer Nature. [Link]
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Sun, S., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Yuen, P. W., & Knoops, S. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. [Link]
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Wu, G., et al. (2007). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]
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ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
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ResearchGate. (n.d.). (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]
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InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. InfinixBio. [Link]
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Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. [Link]
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Application of 2-Chloro-7-nitroquinazolin-4(3H)-one in Cancer Cell Lines: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-7-nitroquinazolin-4(3H)-one, a promising small molecule from the quinazolinone class, in the context of cancer cell line investigations. Quinazolinone derivatives have garnered significant attention in oncology due to their diverse biological activities, including potent antitumor effects.[1][2][3] This guide outlines the hypothesized mechanism of action, provides detailed protocols for in vitro evaluation, and offers insights into data interpretation.
Introduction and Scientific Background
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[2][3] Modifications to this heterocyclic system have led to the development of compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4] The introduction of specific substituents, such as chloro and nitro groups, can significantly modulate the biological activity of the parent molecule. The presence of a chlorine atom can enhance membrane permeability and binding affinity, while a nitro group can be involved in bioreductive activation or specific molecular interactions, potentially leading to enhanced cytotoxicity in cancer cells.
While extensive research has been conducted on various quinazolinone derivatives, this guide focuses on the specific analogue, this compound. Although direct and extensive public data on this exact molecule is emerging, based on the structure-activity relationships of related compounds, it is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. This document will, therefore, provide a framework for investigating these potential mechanisms.
Hypothesized Mechanism of Action
Based on the known biological activities of structurally related chloro- and nitro-substituted quinazolinones, this compound is postulated to induce cancer cell death through a multi-faceted mechanism, primarily centered on the induction of apoptosis. The proposed signaling cascade is depicted in the diagram below.
Caption: Hypothesized signaling cascade for apoptosis induction.
It is proposed that this compound may induce an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial stress. This, in turn, is expected to modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax. This shift in balance would lead to the release of cytochrome c from the mitochondria into the cytoplasm, triggering the formation of the apoptosome and the activation of the caspase cascade, ultimately culminating in apoptosis.
In Vitro Efficacy Evaluation: Protocols and Methodologies
To investigate the anticancer potential of this compound, a series of in vitro assays are recommended. The following are detailed, field-proven protocols for assessing cytotoxicity, apoptosis induction, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Illustrative IC50 Data
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on reported activities of similar quinazolinone derivatives.[6][7][8]
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colon Carcinoma | 7.9 |
| HepG2 | Hepatocellular Carcinoma | 15.4 |
| PC-3 | Prostate Cancer | 10.8 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are based on the activities of structurally related compounds. Experimental determination is required for precise values.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][12][13]
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[14][15]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The protocols and methodologies outlined in this guide provide a robust framework for the in vitro evaluation of this compound as a potential anticancer agent. Based on the extensive literature on related quinazolinone derivatives, this compound holds promise for inducing apoptosis and cell cycle arrest in various cancer cell lines. Further investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this specific molecule. In vivo studies in animal models will also be crucial to validate its therapeutic potential. The insights gained from these studies will be instrumental in the continued development of novel and effective quinazolinone-based cancer therapies.
References
- Chandrika, P. M. et al. (2008). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- Al-Otaibi, A. M. et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Abcam. (n.d.). Apoptosis western blot guide.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). MTT assay protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Kamal, A. et al. (2015). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins in the PC3 and...
- Al-Taisan, A. M. et al. (2019). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PubMed Central.
- CST. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
- Abcam. (n.d.). Western blot protocol.
- Pasha, M. A. et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH.
- Murugan, V. et al. (2003). Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. Indian Journal of Pharmaceutical Sciences.
- Ghorab, M. M. et al. (2017). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design.
- Faghih, Z. et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies.
- Al-Suwaidan, I. A. et al. (2018). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central.
- Li, X. et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Black, D. S. et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters.
- Ghorab, M. M. et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chem Biol Drug Des.
- Faghih, Z. et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society.
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Application Note & Protocol: Strategic Methodologies for the Chemical Functionalization of 2-Chloro-7-nitroquinazolin-4(3H)-one
Abstract
This technical guide offers a comprehensive experimental framework for the strategic chemical modification of 2-Chloro-7-nitroquinazolin-4(3H)-one, a highly valuable scaffold in medicinal chemistry. We provide detailed, validated protocols for nucleophilic aromatic substitution (SNAr) reactions, enriched with expert insights into reaction optimization, mechanistic considerations, and safety protocols. The methodologies are structured to be self-validating, ensuring reproducible and high-fidelity outcomes for the synthesis of novel quinazolinone derivatives, thereby accelerating drug discovery pipelines.
Introduction: The Strategic Importance of the Quinazolinone Scaffold
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its inherent rigidity and versatile substitution patterns allow for the precise spatial orientation of pharmacophoric elements, crucial for effective target engagement. The subject of this guide, this compound, is an exceptionally useful starting material for building libraries of potential therapeutic agents. The potent electron-withdrawing nitro group at the 7-position, in concert with the chloro substituent at the 2-position, profoundly activates the heterocyclic system towards nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a reliable and efficient pathway for introducing a vast diversity of chemical functionalities.
Core Principles: Understanding the Enhanced Reactivity
The successful manipulation of this compound is rooted in a firm understanding of its electronic characteristics. The nitro group at the C7 position exerts a strong -M (negative mesomeric) and -I (negative inductive) effect, withdrawing electron density from the entire bicyclic system. This effect is particularly pronounced at the C2 and C4 positions. The presence of the electronegative chlorine atom at C2 creates a highly electrophilic carbon center, primed for nucleophilic attack.
The SNAr Mechanism: An Addition-Elimination Pathway
The primary reaction pathway is a two-step nucleophilic aromatic substitution (SNAr) mechanism. This is distinct from SN1 and SN2 reactions which occur at sp3-hybridized centers.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C2 carbon. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted.
-
Leaving Group Expulsion: The aromaticity is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
The presence of the 7-nitro group is critical as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and allowing for milder reaction conditions compared to non-activated chloroquinazolines.[1]
Essential Equipment and Reagent Specifications
A robust experimental design begins with high-quality materials and appropriate equipment.
Required Laboratory Apparatus
-
Reaction Vessels: Oven-dried round-bottom flasks (10-100 mL), equipped with magnetic stir bars and reflux condensers.
-
Inert Atmosphere Control: Schlenk line or a nitrogen/argon manifold with bubbler to ensure anhydrous and oxygen-free conditions.
-
Temperature Control: Digital hotplate stirrers with oil baths for uniform heating.
-
Liquid & Solid Handling: Calibrated micropipettes, syringes, and analytical balance.
-
Work-up & Purification: Separatory funnels, rotary evaporator, vacuum filtration setup (Büchner funnel), and flash column chromatography system.
-
Analytical Instrumentation: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for reaction monitoring and structural elucidation.
Reagent Grade and Safety Information
| Reagent | Purity/Grade | Recommended Supplier | Storage Conditions | Key Safety Precautions |
| This compound | >97% | BenchChem | Cool, dry, well-ventilated area. | Irritant. Avoid dust inhalation. Wear gloves and safety glasses. |
| Nucleophile (e.g., Aniline derivative) | >98% | Sigma-Aldrich | Per supplier SDS | Consult specific SDS. Many amines are toxic and/or corrosive. |
| Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Acros Organics | Store under inert gas. | Corrosive, flammable. Causes severe burns. Use in fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Store under inert gas. | Teratogen. Harmful if inhaled or absorbed. Use in fume hood. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Flammable liquid cabinet | Highly flammable. Use in a well-ventilated area. |
| Hexanes | HPLC Grade | VWR | Flammable liquid cabinet | Highly flammable. Use in a well-ventilated area. |
Detailed Protocol: SNAr Amination Reaction
This protocol provides a generalized, yet robust, procedure for the reaction of this compound with a primary or secondary amine. Given the activated nature of the substrate, reactions often proceed efficiently at moderate temperatures.[1][2]
Workflow Visualization:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you improve your yield and purity.
The most reliable and commonly adapted synthetic route for this molecule involves a three-step process starting from 2-amino-4-nitrobenzoic acid. This guide is structured around the challenges you may encounter at each critical stage of this pathway.
Visualized Synthetic Workflow
The diagram below outlines the entire synthetic pathway, highlighting the key transformations and intermediates.
Caption: Three-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis. Each question is addressed with a detailed explanation of the underlying chemistry and a step-by-step protocol for resolution.
FAQ 1: My overall yield is very low. At which step am I most likely losing product?
Low overall yield is the most frequent issue. While loss can occur at any stage, the selective hydrolysis (Step 3) and the initial cyclization (Step 1) are the most critical steps to optimize. Inefficient dichlorination (Step 2) primarily leads to purification difficulties rather than outright yield loss, assuming the reaction is driven to completion.
Troubleshooting Strategy:
-
Analyze by Step: Do not proceed to the next step until you have confirmed the yield and purity of your current intermediate. A low-quality intermediate will invariably lead to poor outcomes in subsequent reactions.
-
Focus on Purity: The purity of your starting 2-amino-4-nitrobenzoic acid is crucial. Impurities can interfere with the initial cyclization.[1]
-
Master the Hydrolysis: Step 3 is a delicate balance. The goal is to hydrolyze the more reactive C4-Cl position while leaving the C2-Cl intact. Over-hydrolysis is a common cause of yield loss.
Troubleshooting Step 1: Cyclization to 7-Nitroquinazoline-2,4(1H,3H)-dione
Issue: The yield of the dione intermediate is below 60-70%, or the product is a dark, impure solid.
The formation of the quinazolinone core is foundational. This reaction involves the condensation of 2-amino-4-nitrobenzoic acid with a carbonyl source, typically urea, via thermal melt.
Causality Analysis:
-
Incomplete Reaction: The reaction requires high temperatures to drive the cyclization and release of ammonia. Insufficient heat or reaction time will result in unreacted starting material.
-
Thermal Decomposition: 2-amino-4-nitrobenzoic acid can decarboxylate at high temperatures if not properly mixed with urea, leading to 3-nitroaniline and other side products, causing charring and a dark-colored product.
-
Starting Material Purity: The presence of isomers or other impurities in the 2-amino-4-nitrobenzoic acid can inhibit the reaction.[2]
-
Verify Starting Material: Confirm the purity of 2-amino-4-nitrobenzoic acid via melting point or NMR. Recrystallize if necessary.
-
Ensure Homogeneous Mixture: Thoroughly grind the 2-amino-4-nitrobenzoic acid and urea (typically 3-4 equivalents) together into a fine, homogenous powder before heating. This ensures an even reaction and minimizes localized overheating.
-
Controlled Heating:
-
Use a sand bath or heating mantle with a temperature controller for even heat distribution.
-
Slowly raise the temperature to 180-190°C.
-
Maintain this temperature for 3-4 hours or until the evolution of ammonia gas ceases.
-
-
Workup:
-
Allow the reaction melt to cool until it solidifies.
-
Add hot water to the flask and stir to break up the solid.
-
Filter the suspension, wash thoroughly with water to remove any unreacted urea, and then with a small amount of ethanol.
-
The resulting solid should be a light yellow or off-white powder. If it is dark, an acid-base wash (dissolving in dilute NaOH and re-precipitating with HCl) can improve purity.
-
Troubleshooting Step 2: Dichlorination
Issue: TLC analysis shows a mixture of starting material, a mono-chloro intermediate, and the desired 2,4-dichloro-7-nitroquinazoline.
This step converts the stable dione into a highly reactive dichloro intermediate. The key is to achieve complete conversion.
Causality Analysis:
-
Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the standard reagent. An insufficient amount will lead to incomplete reaction.
-
Presence of Moisture: POCl₃ reacts violently with water. Any moisture in the reaction flask or starting material will consume the reagent and reduce its effectiveness.
-
Low Reactivity: The quinazolinedione can be resistant to chlorination. Catalysts are often required to enhance the reaction rate.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent | POCl₃ (5-10 equiv.) | Freshly distilled POCl₃ (10 equiv.) | Removes residual HCl and H₃PO₄ which can interfere with the reaction. |
| Catalyst | None | N,N-Dimethylformamide (DMF, 0.1 equiv.) or N,N-Diethylaniline (1 equiv.) | The catalyst forms a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species. |
| Conditions | Reflux (106°C) | Reflux for 4-8 hours | Ensure all starting material is dissolved and the reaction is complete. Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate). |
| Workup | Quench with ice | Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. | This safely quenches the excess POCl₃ and precipitates the product. Caution: This is a highly exothermic process. |
Experimental Steps:
-
Ensure the 7-nitroquinazoline-2,4(1H,3H)-dione is perfectly dry by heating in a vacuum oven.
-
To the dry dione, add POCl₃ (10 eq.) and catalytic DMF (0.1 eq.).
-
Heat the mixture to reflux and maintain for 4-8 hours until TLC indicates full conversion of the starting material.
-
After cooling, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice.
-
Stir until the ice has melted. The product will precipitate as a solid.
-
Filter the solid, wash extensively with water until the filtrate is neutral, and dry under vacuum.
Troubleshooting Step 3: Selective Hydrolysis
Issue: The final product is contaminated with the starting dichloro compound and the over-hydrolyzed dione, resulting in low yield and difficult purification.
This is a kinetically controlled reaction where the C4 position is more susceptible to nucleophilic attack than the C2 position. The challenge is stopping the reaction after the first hydrolysis.
Caption: Decision tree for troubleshooting the selective hydrolysis step.
Causality Analysis:
-
Reaction Conditions Too Mild: Insufficient base, low temperature, or short reaction time will leave unreacted 2,4-dichloro-7-nitroquinazoline.
-
Reaction Conditions Too Harsh: High temperature, high base concentration, or prolonged reaction time will cause hydrolysis at both C2 and C4, leading to the dione byproduct which is difficult to separate.
This protocol is adapted from a similar synthesis for 2-chloroquinazolin-4(3H)-one.[3]
-
Precise Reagent Preparation: Prepare a fresh solution of 2% aqueous sodium hydroxide. Do not estimate the concentration.
-
Controlled Addition: Suspend the 2,4-dichloro-7-nitroquinazoline (1 eq.) in the 2% NaOH solution (approx. 1.5 mL per gram of starting material).
-
Temperature and Time:
-
Stir the suspension vigorously at ambient temperature (20-25°C).
-
The reaction is typically complete within 2-3 hours. It is critical to monitor the reaction by TLC every 30 minutes.
-
-
TLC Monitoring:
-
Spot the reaction mixture on a TLC plate.
-
The product (this compound) is more polar than the starting material but less polar than the dione byproduct.
-
Stop the reaction as soon as the starting material spot has disappeared, but before a significant spot for the dione appears.
-
-
Workup:
-
Dilute the reaction mixture with water to dissolve any salts.
-
Filter the solution to remove any unreacted starting material (if any).
-
Carefully neutralize the filtrate with dilute acetic acid or HCl. The product will precipitate out.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification: If the product is still impure, recrystallization from an acetone/ethyl acetate mixture is often effective.[3]
References
-
Fathima, A., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. Available at: [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4234. Available at: [Link]
-
Tejashwini, M. (2026). Optimizing Your Synthesis with High-Purity 7-Nitroquinazolin-4(3H)-one. Peninsula Petrochem. Available at: [Link]
- Google Patents. (2011). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
PubChem. 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Al-Obaydi, J. & Al-Rawi, J. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 603. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Chloro-7-nitroquinazolin-4(3H)-one
Introduction: 2-Chloro-7-nitroquinazolin-4(3H)-one is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including oncology therapeutics like Afatinib.[1] The quinazolinone scaffold itself is of significant interest due to its broad range of biological activities.[2][3] However, its synthesis, which often involves multi-step reactions including cyclization, nitration, and chlorination, frequently yields a crude product contaminated with starting materials, reagents, and isomeric byproducts. Achieving high purity is critical for the success of subsequent synthetic steps and the overall drug development process.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and process chemists to effectively troubleshoot and resolve common purification challenges encountered with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and what are the common impurities in a crude reaction mixture of this compound?
Your crude product is typically an off-white, pale yellow, or light brown powder.[1] The coloration is often due to residual nitro-aromatic precursors or byproducts. Do not be surprised to find it as a sticky solid or even a dark oil if the reaction did not go to completion or if significant side reactions occurred.
The impurities you encounter are directly linked to the synthetic route employed. The most common synthesis involves the cyclization of 2-amino-4-nitrobenzoic acid followed by chlorination.
Table 1: Common Impurities and Their Characteristics
| Impurity | Probable Source | TLC Characteristics (vs. Product) | Removal Strategy |
|---|---|---|---|
| 2-Amino-4-nitrobenzoic acid | Unreacted starting material | More polar (lower Rf) | Aqueous basic wash (e.g., NaHCO₃), Recrystallization |
| 7-Nitroquinazolin-2,4(1H,3H)-dione | Hydrolysis of the 2-chloro group | More polar (lower Rf) | Recrystallization, Column Chromatography |
| Isomeric Nitroquinazolinones (e.g., 5- or 8-nitro) | Non-specific nitration | Very similar polarity | Methanol trituration/washing,[4] Column Chromatography |
| 2,4-Dichloro-7-nitroquinazoline | Over-chlorination (e.g., with excess POCl₃) | Less polar (higher Rf) | Column Chromatography, careful recrystallization |
| Residual Chlorinating Agent (e.g., POCl₃, SOCl₂) | Chlorination step | Decomposes on TLC | Aqueous workup (quenching on ice), solvent washes |
Q2: What analytical techniques are best for monitoring the purification process?
A multi-technique approach is always recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress and for identifying the number of components in your crude mixture. It is crucial for developing the solvent system for column chromatography. A typical eluent system is a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[1] It can resolve closely related isomers that may not be separable by TLC. An assay of ≥98% is a common target for such intermediates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities when their reference spectra are known.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and is often coupled with LC (LC-MS) to identify the mass of impurity peaks observed in the chromatogram.
Q3: What are the essential safety precautions when handling this purification?
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or goggles), and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Chemical Hazards:
-
Nitroaromatics: These compounds can be toxic and are often skin irritants. Some are potentially explosive, especially in the presence of reducing agents or upon impact/heating. Handle with care.
-
Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water. Ensure all glassware is dry before use.
-
Solvents: Handle all organic solvents with care, being mindful of their flammability and toxicity.
-
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Problem: My crude product is a dark, sticky tar instead of a filterable solid.
-
Probable Cause: This often indicates an incomplete reaction, the presence of significant polymeric byproducts, or residual high-boiling solvents (like DMF or NMP) or chlorinating agents.
-
Causality & Solution: A tar-like consistency arises when the product's melting point is depressed by a high concentration of impurities. The first step is to attempt to precipitate the solid.
-
Solvent Trituration: Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold methanol, diethyl ether, or a hexane/ethyl acetate mixture).
-
Procedure: Place the tar in a flask, add the chosen solvent, and stir vigorously (a spatula or mechanical stirrer can help break up the material). You may need to gently warm the mixture and then cool it in an ice bath to induce precipitation.
-
If Precipitation Occurs: Filter the resulting solid, wash it with more cold solvent, and dry it. Analyze its purity via TLC or HPLC to decide on the next step (e.g., recrystallization).
-
If No Solid Forms: The product may be too impure for simple precipitation. In this case, the best approach is direct purification by silica gel column chromatography. Adsorb the tar onto a small amount of silica gel and dry-load it onto the column.[5]
-
Problem: My analysis shows significant contamination with the starting material, 2-amino-4-nitrobenzoic acid.
-
Probable Cause: Incomplete cyclization reaction.
-
Causality & Solution: The starting material contains a carboxylic acid and an amine, making it significantly more polar and acidic than the final product. This difference in chemical properties is key to its removal.
-
Aqueous Basic Wash: Dissolve or suspend the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic starting material, pulling it into the aqueous layer as its sodium salt.
-
Validation: Perform this wash 2-3 times. After drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporating the solvent, re-analyze the product by TLC to confirm the absence of the starting material spot.
-
Problem: My product is contaminated with a more polar byproduct (lower Rf on TLC).
-
Probable Cause: This is often the hydrolyzed byproduct, 7-Nitroquinazolin-2,4(1H,3H)-dione, where the 2-chloro group has been replaced by a hydroxyl group.
-
Causality & Solution: The presence of the N-H and O-H groups in the byproduct makes it more polar and less soluble in moderately polar organic solvents compared to your target compound.
-
Recrystallization: This is the preferred first approach. The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor. A common technique for quinazolinones is recrystallization from ethanol, dioxane, or an acetone/ethyl acetate mixture.[3][6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the definitive solution. The more polar impurity will bind more strongly to the silica gel and elute later than the desired product.
-
Problem: My product is contaminated with a less polar byproduct (higher Rf on TLC).
-
Probable Cause: This is likely the over-chlorinated species, 2,4-dichloro-7-nitroquinazoline, especially if a strong chlorinating agent like POCl₃ was used.
-
Causality & Solution: The replacement of the keto-group at the 4-position with a second chlorine atom makes the molecule significantly less polar.
-
Column Chromatography: This is the most effective method for this separation. The less polar dichloro impurity will travel faster down the column and elute first. Careful selection of the eluent (starting with a low polarity, e.g., 10-20% Ethyl Acetate in Hexane) and collecting small fractions is crucial for a clean separation.
-
Recrystallization (Attempt with Caution): While less effective than chromatography, it is sometimes possible to find a solvent system where the less polar impurity is highly soluble even when cold, allowing your desired product to crystallize out. This requires careful screening of solvents.
-
Section 3: Standard Purification Protocols
Workflow & Troubleshooting Logic
The following diagram illustrates a typical purification workflow and the decision points for troubleshooting.
Caption: General purification and troubleshooting workflow.
Protocol 1: Purification by Washing/Trituration
This protocol is excellent for removing acidic starting materials and water-soluble salts.
-
Suspend Crude Product: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. Add a suitable organic solvent in which the product has moderate to low solubility (e.g., 100 mL of Ethyl Acetate).
-
Basic Wash: Transfer the suspension to a separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ solution. Shake gently (to avoid emulsions) and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash twice.
-
Water Wash: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine to aid in breaking any emulsions and pre-drying the organic layer.
-
Isomer Wash (Optional but Recommended): After drying the organic layer with Na₂SO₄ and evaporating the solvent, add cold methanol (e.g., 50 mL) to the solid residue. Stir vigorously for 15-30 minutes. This can effectively remove certain positional isomers.[4]
-
Isolate Product: Filter the solid using a Büchner funnel, wash with a small amount of additional cold methanol, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective when one major impurity is present and has different solubility characteristics than the product.
-
Solvent Selection: In a small test tube, test various solvents to find a suitable system. The ideal solvent will dissolve the crude product when boiling but yield crystals upon cooling. See Table 2 for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add a decolorizing carbon if the solution is highly colored and heat for a few more minutes.
-
Filtration (Hot): If carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Table 2: Suggested Starting Solvent Systems for Recrystallization
| Solvent/System | Rationale |
|---|---|
| Ethanol | Commonly used for quinazolinone derivatives.[3] |
| Dioxane | A higher boiling point solvent, good for less soluble compounds. |
| Acetone / Ethyl Acetate | A mixture that can be fine-tuned for optimal solubility.[6] |
| Acetic Acid | Can be effective but is harder to remove completely from the final product. |
Protocol 3: Purification by Silica Gel Column Chromatography
This is the most powerful method for separating multiple or closely related impurities.[5][7]
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. A common starting point is 30-50% Ethyl Acetate in Hexane.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for poorly soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined in step 1. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1958. [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). CN1749250A.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2020). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Retrieved from [Link]
-
Osuide, M. O., Ofeimun, J. I., & Egiebor, J. O. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Semantic Scholar. Retrieved from [Link]
-
El-Meligie, S., K-El-Dien, A. M., & El-Enany, M. (n.d.). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Retrieved from [Link]
- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). CN102702115A.
-
Raffa, D., Cascio, A., Cusimano, G., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]
-
Gurbanov, A. V., et al. (2017). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one. NIH. Retrieved from [Link]
-
Asif, M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). Sarex. Retrieved from [Link]
-
2-Chloro-quinazolin-4(3H)-one. (2012). PubMed. Retrieved from [Link]
-
4-Amino-2-nitrobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one. As a key intermediate in the development of targeted therapeutics, ensuring a high-purity, high-yield synthesis is paramount. This document is structured to address specific experimental challenges, explaining the underlying chemical principles and offering field-proven solutions.
I. Overview of Synthetic Strategy & Critical Control Points
The synthesis of this compound is typically a two-step process starting from 2-amino-4-nitrobenzoic acid. Each step presents unique challenges and potential for side-product formation. Understanding these critical points is the first step toward troubleshooting.
Caption: Synthetic pathway and major side reactions.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is formatted in a question-and-answer style to directly address common experimental failures.
Step 1: Cyclization of 2-Amino-4-nitrobenzoic Acid
The formation of the quinazolinone ring is the foundational step. The most prevalent method involves reacting 2-amino-4-nitrobenzoic acid with a source of formyl group, such as formamidine acetate, often under reflux in a high-boiling solvent like ethanol.[1]
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-amino-4-nitrobenzoic acid. What went wrong?
A1: This points to an incomplete reaction, which can be caused by several factors:
-
Insufficient Reaction Time or Temperature: The cyclization of N-acylanthranilamides requires sufficient thermal energy to overcome the activation barrier for ring closure.[2] Ensure the reaction is maintained at a vigorous reflux for the duration specified in the literature, typically 6-8 hours.[1]
-
Reagent Stoichiometry: An insufficient amount of the formylating agent (e.g., formamidine acetate) will naturally lead to incomplete conversion. A slight excess (1.5 to 2.0 equivalents) of the formamidine acetate is often employed to drive the reaction to completion.[1]
-
Solvent Choice: While ethanol is common, higher-boiling solvents like n-butanol or DMF can sometimes improve yields for less reactive substrates, although they require more rigorous removal.
Troubleshooting Protocol:
-
Verify Reaction Conditions: Confirm your reflux temperature corresponds to the boiling point of your solvent.
-
Optimize Stoichiometry: Increase the equivalents of formamidine acetate to 2.0 and monitor the reaction progress by TLC every 2 hours.
-
Extend Reaction Time: If starting material persists after 6 hours, extend the reflux time up to 12 hours.
Q2: My reaction produced a dark, tar-like substance with multiple spots on the TLC plate, making isolation difficult. What is the cause?
A2: The formation of tar or polymeric material is indicative of thermal decomposition. While the starting materials are relatively stable, prolonged exposure to very high temperatures can cause degradation.
-
Cause Analysis: The nitro group is strongly electron-withdrawing, which can make the aromatic ring susceptible to certain side reactions under harsh conditions. More commonly, impurities in the starting materials can act as catalysts for polymerization.
-
Preventative Measures:
-
Temperature Control: Do not exceed the recommended reflux temperature. Use a temperature-controlled heating mantle rather than an open flame or uncontrolled hot plate.
-
Purity of Starting Materials: Ensure the 2-amino-4-nitrobenzoic acid is of high purity. Recrystallize if necessary.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
-
Step 2: Chlorination of 7-Nitroquinazolin-4(3H)-one
This step converts the hydroxyl group at the C4 position into a chlorine, creating a reactive site for further derivatization. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[3]
Q1: My final product is a mixture of this compound and the starting material, 7-Nitroquinazolin-4(3H)-one. How can I improve the conversion?
A1: This is a classic case of either incomplete chlorination or hydrolysis of the product during workup.
-
Incomplete Chlorination:
-
Cause: The quinazolinone may not be fully soluble in the chlorinating agent at lower temperatures. Additionally, the reaction requires a sufficient excess of the chlorinating agent to proceed to completion.
-
Solution: Use a significant excess of the chlorinating agent (e.g., POCl₃ can serve as both reagent and solvent). Ensure the mixture is heated to reflux (approx. 105 °C for POCl₃) for at least 3-4 hours. Adding a catalytic amount of DMF can sometimes accelerate the reaction.[4]
-
-
Product Hydrolysis:
-
Cause: The C-Cl bond in the product is susceptible to nucleophilic attack by water, which will convert it back to the C-OH of the starting material.[5] This can happen if moisture is present in the reaction vessel or, more commonly, during the aqueous workup.
-
Solution:
-
Anhydrous Conditions: Use oven-dried glassware and ensure all reagents are anhydrous.
-
Careful Workup: After the reaction, the excess POCl₃ must be removed under reduced pressure. The residue should then be quenched by pouring it slowly onto crushed ice with vigorous stirring. This rapid cooling and dilution minimize the time the product is exposed to aqueous conditions at elevated temperatures. The precipitated solid should be filtered and washed with cold water immediately.
-
-
Q2: The reaction mixture turned black upon heating with POCl₃, and I isolated very little product. What happened?
A2: Severe darkening and low yield suggest decomposition. 7-Nitroquinazolin-4(3H)-one, like many heterocyclic compounds, can be sensitive to the harsh, acidic conditions and high temperatures of a neat POCl₃ reflux.
-
Cause Analysis: The combination of a strong Lewis acid (POCl₃) and high heat can lead to charring and complex side reactions.
-
Mitigation Strategies:
-
Use a Co-solvent: Performing the reaction in a high-boiling inert solvent like toluene or acetonitrile with a smaller excess of POCl₃ (e.g., 5-10 equivalents) can moderate the reaction conditions.[2]
-
Lower Temperature & Longer Time: Investigate if the reaction can proceed at a lower temperature (e.g., 80-90 °C) over a longer period. Monitor by TLC to find the optimal balance.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Cyclization) | Incomplete reaction; Insufficient heat or time. | Increase reflux time; Confirm temperature; Increase equivalents of formamidine acetate. |
| Tarry Mixture (Cyclization) | Thermal decomposition. | Use high-purity starting materials; Maintain strict temperature control. |
| Product Contaminated with Starting Material (Chlorination) | Incomplete reaction or product hydrolysis. | Use excess anhydrous chlorinating agent; Ensure rigorous anhydrous conditions; Perform a rapid, cold aqueous workup. |
| Decomposition (Chlorination) | Reaction conditions are too harsh. | Use an inert co-solvent (e.g., toluene) to moderate the reaction; Attempt a lower temperature for a longer duration. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the chlorination step?
A1: Without question, the rigorous exclusion of moisture is the most critical factor. Water will react violently with the chlorinating agent and will readily hydrolyze your desired product back to the starting material.[5] All glassware must be oven-dried, and solvents must be anhydrous.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The product of each step should have a distinctly different Rf value from the starting material. For final product characterization and purity assessment, ¹H NMR, LC-MS, and melting point analysis are essential.
Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?
A3: Yes, SOCl₂ is also a common and effective chlorinating agent for this transformation.[4] The reaction principles are very similar: it must be run under anhydrous conditions, typically at reflux, and often with a catalytic amount of DMF. The workup procedure is also analogous, involving removal of excess SOCl₂ under vacuum followed by a careful quench on ice.
IV. Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-nitrobenzoic acid (1.0 eq), formamidine acetate (2.0 eq), and anhydrous ethanol (5-10 mL per gram of starting material).
-
Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Monitor the reaction's completion using TLC.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Filter the solid precipitate and wash it sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.[1]
-
Dry the resulting yellow solid under vacuum to yield 7-Nitroquinazolin-4(3H)-one.
Protocol 2: Synthesis of this compound
-
CRITICAL: Use oven-dried glassware and operate under a fume hood.
-
In a round-bottom flask, suspend 7-Nitroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The suspension should become a clear solution.
-
After cooling to room temperature, remove the excess POCl₃ under reduced pressure.
-
CAREFULLY AND SLOWLY , pour the viscous residue onto a large beaker of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 15-30 minutes.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.[3]
V. References
-
El-Meligie, S., et al. (n.d.). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry.
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
Al-Obaydi, J., & Yaseen, Z. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Fassihi, A., et al. (2009). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences.
-
Abdel-Rahman, A. A.-H. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Heterocyclic Chemistry.
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives. Retrieved from [Link]
-
Abedi, A., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Retrieved from
-
PubChem. (n.d.). 7-Chloro-3H-quinazolin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Retrieved from [Link]
-
National Institutes of Health. (2012). 2-Chloroquinazolin-4(3H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Profile of dearomative cyclization reactions of 2-nitrobenzofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Retrieved from [Link]
-
Google Patents. (n.d.). US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Retrieved from
-
Preprints.org. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). Retrieved from [Link]
-
PubMed. (2012). 2-Chloro-quinazolin-4(3H)-one. Retrieved from [Link]
-
ResearchGate. (2008). 7-Nitroquinazolin-4(3 H )-one. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 3-methylquinazolin-4(3H)-one derivatives. Retrieved from [Link]Synthesis_of_3-methylquinazolin-43H-one_derivatives)
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- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-7-nitroquinazolin-4(3H)-one
Welcome to the technical support center for 2-Chloro-7-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you successfully incorporate this molecule into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this issue:
-
Rigid Heterocyclic Core: The compound is built on a quinazolinone scaffold, which is a rigid, fused heterocyclic ring system. This planarity and rigidity contribute to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent requires a significant input of energy.[1]
-
Low Polarity: The combination of these structural features results in a molecule with low overall polarity, making it difficult for highly polar water molecules to effectively surround and solvate it.[1]
Due to these characteristics, many quinazolinone derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are defined by low solubility and high membrane permeability.[1]
Q2: I'm performing an in vitro assay and my compound won't dissolve in the aqueous buffer. What is the first thing I should do?
A2: This is the most common initial challenge. The standard and most effective first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.
The most universally used solvent for this purpose is Dimethyl sulfoxide (DMSO) .[1]
Step-by-Step Protocol for Stock Solution Preparation:
-
Select Solvent: Use fresh, anhydrous (water-free) DMSO for best results. Hydrated DMSO is less effective at dissolving non-polar compounds.
-
Weigh Compound: Accurately weigh a small amount of your this compound.
-
Dissolve: Add a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Aid Dissolution (if necessary): If the compound does not dissolve readily at room temperature, you can use gentle warming (e.g., in a 37°C water bath) and/or sonication in an ultrasonic bath to facilitate dissolution.[1]
-
Storage: Store the stock solution appropriately. Note that some compounds can precipitate out of DMSO when stored at low temperatures (-20°C). If this occurs, and the compound's stability permits, storing the stock at room temperature may be preferable.[1]
When you dilute this DMSO stock into your final aqueous assay buffer, do so by adding the stock solution to the buffer (not the other way around) in small increments while vortexing or stirring vigorously. This helps to minimize localized high concentrations that can lead to immediate precipitation.[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What are my options?
A3: This phenomenon, known as "precipitation upon dilution," is a clear sign that the final concentration of the compound exceeds its solubility limit in the final solvent mixture. Here is a tiered approach to troubleshoot this issue, starting with the simplest methods.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility threshold.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of your compound by reducing the overall polarity of the solvent system.[1]
| Co-solvent | Recommended Starting % (v/v) | Notes |
| Ethanol | 1-5% | Commonly used and generally well-tolerated in cell-based assays. |
| Propylene Glycol | 1-5% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | A polymer that is effective at increasing solubility.[1] |
| N,N-Dimethylformamide (DMF) | <1% | More potent solvent than DMSO, but also potentially more toxic in biological assays. |
Workflow for Co-solvent Use:
Caption: Decision workflow for initial solubility troubleshooting.
If simple adjustments are insufficient, using solubility-enhancing excipients can keep the compound in solution.
-
Use of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds like this compound, effectively increasing their apparent solubility in water.[3] Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.[3]
| Surfactant | Recommended Starting % (w/v) | Key Characteristics |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% | A very common and effective non-ionic surfactant.[1] |
| Poloxamer 188 (Pluronic® F-68) | 0.01 - 0.1% | A block co-polymer with good solubilizing capacity.[1] |
| Sodium Dodecyl Sulfate (SDS) | Varies | Anionic surfactant; very strong solubilizer but often denaturing to proteins and cytotoxic. Use with caution.[3] |
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the cavity, thereby increasing its aqueous solubility.[1]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Method: Pre-incubating the compound with HP-β-CD in the aqueous buffer before adding other assay components can be an effective strategy.[1]
-
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective strategy. The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1]
-
Mechanism: As weak bases, quinazolinone derivatives accept protons (become ionized) at an acidic pH (below their pKa). This positively charged, ionized form is significantly more soluble in water than the neutral form.[1][4][5] Conversely, at neutral or basic pH, the compound will be in its less soluble, unionized state.[1]
Practical Guidance:
-
Lower the pH: Prepare your buffer at a more acidic pH (e.g., pH 4-6) to see if solubility improves. The optimal pH will depend on the compound's specific pKa.
-
Salt Formation: For formulation development, this principle is exploited by forming a salt of the compound (e.g., a hydrochloride or mesylate salt). The salt form will readily dissociate in water, releasing the more soluble, ionized form of the drug.[1] For example, the methanesulfonate salt of the quinazolinone-based drug Lapatinib showed a 4-fold increase in kinetic aqueous solubility compared to the free base.[1]
Important Considerations:
-
Assay Compatibility: Ensure that the altered pH does not negatively impact the stability of your compound, the activity of enzymes, or the health of cells in your experiment.
-
Compound Stability: Verify that your compound is stable at the more acidic pH over the duration of your experiment.
Caption: Relationship between pH and the solubility of quinazolinone derivatives.
Advanced Formulation Strategies for In Vivo Studies
For preclinical or in vivo applications where higher concentrations and bioavailability are critical, more advanced formulation strategies are often required.
Q5: What is a solid dispersion and how can it help with solubility?
A5: A solid dispersion is a formulation where the poorly soluble drug is dispersed at a molecular level within a hydrophilic polymer matrix.[1][6] This technique enhances solubility and dissolution rate through two primary mechanisms:
-
Particle Size Reduction: The drug is reduced to its absolute minimum particle size—individual molecules.[6]
-
Amorphous State: The crystalline structure of the drug is disrupted, converting it to a higher-energy, more soluble amorphous state.[1][6]
Studies on quinazolinone derivatives have shown that solid dispersions can significantly improve their dissolution rates.[6]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation [1]
-
Component Selection: Choose a hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both your compound and the carrier are fully soluble.
-
Dissolution: Prepare a solution by completely dissolving the drug and carrier (e.g., in a 1:3 drug-to-carrier weight ratio) in the selected solvent.
-
Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C), leaving a thin film on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight (e.g., at 40°C) to remove all residual solvent.
-
Processing: Scrape the solid material from the flask and gently grind it into a fine powder. Store in a desiccator.
-
Characterization (Recommended): Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.[1]
Q6: How can nanotechnology be used to address the solubility of this compound?
A6: Nanotechnology, specifically the creation of a nanosuspension , is a powerful technique for enhancing the dissolution rate of poorly soluble drugs.[7][8] A nanosuspension consists of pure drug particles reduced to the nanometer range (typically < 1000 nm), stabilized in an aqueous solution by surfactants or polymers.[7][8]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By drastically reducing the particle size to the nano-scale, the surface area-to-volume ratio is massively increased, leading to a much faster dissolution rate.[1]
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization [1]
-
Pre-suspension: Disperse the micronized this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween® 80) to prevent particle aggregation.
-
High-Shear Mixing: Use a high-shear mixer to create a uniform, coarse suspension.
-
Homogenization: Pass this coarse suspension through a high-pressure homogenizer. The extreme shear forces and cavitation within the homogenizer break down the microparticles into nanoparticles.
-
Cycling: Repeat the homogenization process for multiple cycles (e.g., 10-20 times) until the desired particle size is achieved.
-
Analysis: Monitor the particle size distribution throughout the process using an instrument capable of Dynamic Light Scattering (DLS).
Caption: Workflow for preparing a nanosuspension via high-pressure homogenization.
Summary of Key Strategies
| Strategy | Mechanism | Best For | Key Consideration |
| Co-solvents | Reduces solvent polarity.[1] | In vitro assays | Potential for solvent toxicity in biological systems. |
| pH Adjustment | Increases ionization of the weakly basic compound.[1] | In vitro assays, Formulations | Must be compatible with experimental conditions (e.g., cell health, enzyme activity). |
| Surfactants | Forms micelles to encapsulate the drug.[3] | In vitro assays, Formulations | Choose non-ionic surfactants for better biocompatibility. |
| Solid Dispersion | Creates an amorphous form of the drug with high surface area.[6] | Oral formulations for in vivo studies | Requires specific equipment (rotary evaporator, vacuum oven). |
| Nanosuspension | Drastically increases surface area for rapid dissolution.[1][8] | Oral and parenteral formulations for in vivo studies | Requires specialized equipment (high-pressure homogenizer). |
References
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of 4,5-Dimethylquinazoline.
-
Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- Various Authors. (2016). Synthesis of Pharmacological Heterocyclic Derivatives Based Surfactants.
- Various Authors. (n.d.). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
-
Ribeiro, C. M. R., & Ferreira, E. I. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
- ChemicalBook. (n.d.). 2-Chloro-7-nitro-3H-quinazolin-4-one.
- Various Authors. (n.d.).
-
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
- Various Authors. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Semantic Scholar.
- Müller, C. E. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Wiley Online Library.
- Google Patents. (n.d.). Heterocyclic amphoteric compounds as surfactants.
-
Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. PubMed. [Link]
- Various Authors. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Various Authors. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar.
-
Various Authors. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- Various Authors. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Various Authors. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Various Authors. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PubMed Central. [Link]
-
Deoli, M. (2012). Nanosuspension Technology for Solubilizing Poorly Soluble Drug. IT Medical Team. [Link]
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
- Various Authors. (n.d.). 2-Chloroquinazolin-4(3H)-one. PubMed Central.
-
PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. Retrieved from PubChem website. [Link]
- Various Authors. (n.d.). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry.
- Various Authors. (2020).
- Various Authors. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p. Pharma Excipients.
- BOC Sciences. (n.d.). This compound.
- Various Authors. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Semantic Scholar.
- Echemi. (n.d.). 7-Chloro-4-hydroxy-6-nitroquinazoline.
- AKSci. (n.d.). 2-Chloroquinazolin-4(3H)-one.
- Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline.
- Genprice. (n.d.). 2-Chloro-3H-quinazolin-4-one.
- Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
- Various Authors. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Various Authors. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
- Various Authors. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
Sources
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- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this vital heterocyclic scaffold. Quinazolinones are a significant class of compounds, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during quinazolinone synthesis, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Product Formation
Observing a low yield or the complete absence of your desired quinazolinone product can be disheartening. Several factors, from the quality of your starting materials to the reaction setup, could be the cause.[3]
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants such as anthranilic acid derivatives, 2-aminobenzamides, or aldehydes can lead to unwanted side reactions, significantly reducing the yield of the desired product.[3]
-
Troubleshooting Step: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.
-
Protocol: Purification of Aldehydes:
-
For liquid aldehydes, perform distillation under reduced pressure.
-
For solid aldehydes, recrystallize from a suitable solvent (e.g., ethanol, hexanes).[3]
-
-
-
Suboptimal Reaction Temperature: Many quinazolinone syntheses require heating to overcome the activation energy barrier.[3][4]
-
Troubleshooting Step: The optimal temperature can vary significantly depending on the specific substrates and reaction type.
-
Protocol: Temperature Screening:
-
-
Incorrect Solvent: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and the stability of intermediates.[3] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields, while non-polar solvents like toluene are ineffective.[3][5]
-
Troubleshooting Step: Screen a variety of solvents with different polarities.
-
Protocol: Solvent Screening:
-
Run the reaction in a range of solvents such as toluene, DMF, ethanol, acetonitrile, and water.[3]
-
Analyze the outcome of each reaction to determine which solvent provides the best yield.
-
-
-
Inactive or Poisoned Catalyst: In catalyzed reactions, the efficiency of the catalyst is paramount. The catalyst can be deactivated by impurities in the starting materials or solvent.[3][6]
-
Troubleshooting Step: Use a fresh batch of catalyst and ensure all glassware is scrupulously clean. Consider optimizing the catalyst loading.[6]
-
-
Air or Moisture Sensitivity: Some reactions are sensitive to air or moisture, which can lead to the degradation of reagents and intermediates.[3][7]
-
Troubleshooting Step: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protocol: Inert Atmosphere Reaction Setup:
-
Dry all glassware in an oven and cool it under a stream of inert gas.
-
Use degassed solvents for the reaction.[3]
-
-
Issue 2: Formation of Significant Side Products and Purification Challenges
The formation of byproducts is a common hurdle in quinazolinone synthesis, complicating the purification process.[6]
Common Side Products & Minimization Strategies:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Solution: Consider extending the reaction time or increasing the temperature. Monitoring the reaction by TLC can help determine the point of completion.[8]
-
-
Incompletely Cyclized Intermediates: The presence of open-chain intermediates, such as N-acylanthranilamide, suggests that the cyclization step is not complete.[6]
-
Solution: Promote cyclization by increasing the reaction temperature or by adding a dehydrating agent.[8]
-
-
Products from Self-Condensation: Starting materials may react with themselves under certain conditions.[6]
-
Solution: Adjusting the reaction conditions, such as temperature and concentration, can often minimize self-condensation.
-
Purification Workflow:
A multi-step purification approach is often necessary to obtain a high-purity final product.[6]
Caption: A general workflow for the purification of 4(3H)-quinazolinones.[8]
Issue 3: Product Precipitation or Crystallization Issues
Difficulty in isolating the product can be due to poor crystallization or precipitation.
Troubleshooting Steps:
-
Recrystallization Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[9]
-
Protocol: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at both room temperature and their boiling points to find the most suitable one.[9]
-
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Seeding: If crystals are slow to form, adding a seed crystal of the pure product can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones?
A1: Several synthetic strategies exist, and the choice often depends on the available starting materials and the desired substitution pattern.[8] Some common methods include:
-
Niementowski Reaction: This involves the condensation of anthranilic acid with an amide.[10][11]
-
From Benzoxazinone Intermediate: Anthranilic acid can be first converted to a benzoxazinone, which then reacts with an amine.[1][12]
-
Condensation of 2-Aminobenzamide with Aldehydes or Orthoesters: This is a versatile method for producing 2-substituted quinazolinones.[1][8]
-
Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have become increasingly popular for their efficiency and broad substrate scope.[13][14][15]
Q2: How can I effectively monitor the progress of my quinazolinone synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[8]
Q3: What role does microwave irradiation play in quinazolinone synthesis?
A3: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[7][16] Microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer side products.[16]
Q4: Are there any "green" or environmentally friendly methods for synthesizing quinazolinones?
A4: Yes, there is a growing interest in developing greener synthetic methods. These include:
-
Ultrasound-Promoted Synthesis: Ultrasound can enhance reaction rates and yields.[13][14]
-
Use of Deep Eutectic Solvents (DES): DES are biodegradable and can act as both the solvent and catalyst.[17][18]
-
Catalyst- and Solvent-Free Reactions: Some reactions can be performed under solvent-free conditions, often with microwave assistance, which reduces waste.[19]
-
Reactions in Water: Water is an ideal green solvent, and some quinazolinone syntheses have been successfully performed in aqueous media.[5][20]
Q5: My purified 4(3H)-quinazolinone is still showing impurities by TLC/HPLC. What should I do?
A5: If minor impurities persist after initial purification, a second purification step using a different technique is recommended.[9] For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[9] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[9] For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[8]
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[8]
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.[8]
Purification:
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on the microwave-assisted synthesis from anthranilic acid.[12]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[8]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[8][12]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[8][12]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with an ammonia source. For solid-phase synthesis, the intermediate can be adsorbed onto a solid support.[12]
-
Reaction Conditions: The reaction with ammonia is also amenable to microwave irradiation to reduce reaction times.[12]
-
Purification: The final product can be purified by recrystallization or column chromatography.
Data Summary
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction
This table summarizes the optimization of catalytic conditions for the synthesis of a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.[8]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuBr | DBU | DMSO | 78 |
| 3 | CuCl | DBU | DMSO | 72 |
| 4 | Cu(OAc)2 | DBU | DMSO | 65 |
| 5 | CuI | Et3N | DMSO | 60 |
| 6 | CuI | K2CO3 | DMSO | 55 |
| 7 | CuI | DBU | DMF | 75 |
| 8 | CuI | DBU | NMP | 70 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[8]
The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[8]
References
-
A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Darwish, K. M. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Al-Mukhtar Journal of Sciences. Available at: [Link]
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RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-ones. Semantic Scholar. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
Musiol, R., & Sajewicz, M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
-
Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Available at: [Link]
-
Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information. Available at: [Link]
-
Jukić, M., et al. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]
-
The mechanism for the synthesis of quinazolinones 90. ResearchGate. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. National Center for Biotechnology Information. Available at: [Link]
-
The dependence of the quinazolinone yield on temperature. Reaction conditions. ResearchGate. Available at: [Link]
-
Deep Eutectic Solvent Mediated Synthesis of Quinazolinones and Dihydroquinazolinones: Synthesis of Natural Products and Drugs. ResearchGate. Available at: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Center for Biotechnology Information. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. National Center for Biotechnology Information. Available at: [Link]
-
Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry. Available at: [Link]
-
Recent developments in transition metal catalysis for quinazolinone synthesis. Sci-Hub. Available at: [Link]
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Technical Support Center: Crystallization of 2-Chloro-7-nitroquinazolin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 2-Chloro-7-nitroquinazolin-4(3H)-one. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common issues and provide robust troubleshooting strategies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a "privileged structure" known to be a core component of various biologically active molecules.[1][2] Achieving a highly crystalline final product is paramount for accurate downstream analysis, formulation, and ensuring batch-to-batch consistency. However, the presence of both a chloro and a nitro group on the quinazolinone ring can present unique challenges in crystallization due to factors like polarity and potential for polymorphism.
This guide provides a structured, question-and-answer-based approach to troubleshoot common crystallization issues, backed by scientific principles and practical protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound is not crystallizing from solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue often related to supersaturation not being achieved or nucleation being inhibited. Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If you have a previous batch of crystalline material, add a single, small crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate a small portion of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
-
Lower the Temperature: If room temperature cooling is unsuccessful, try cooling the flask in an ice bath or even a dry ice/acetone bath, depending on the solvent's freezing point.[3]
Q2: The compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent Selection: Consider using a lower-boiling point solvent or a different solvent system altogether.
Q3: The crystallization happens too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. To promote the growth of larger, purer crystals:
-
Slower Cooling: As mentioned above, slow cooling is crucial. Let the solution cool to room temperature on the benchtop before transferring it to an ice bath.
-
Reduce Supersaturation: A slightly less concentrated solution will crystallize more slowly. Add a small amount of extra solvent before cooling.
-
Minimize Agitation: Allow the solution to cool without stirring or disturbance, as this can promote the formation of many small crystals rather than the growth of a few large ones.
Q4: The yield of my recrystallized this compound is very low. What are the likely causes and solutions?
A4: A low yield can be frustrating. Here are some common culprits and how to address them:
-
Using too much solvent: This is the most common reason for low recovery. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a small amount of boiling solvent to the receiving flask.[1]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the amount of product that crystallizes out. Cooling in an ice bath after initial cooling to room temperature is recommended.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Experimental Protocols
Protocol 1: Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of related quinazolinone derivatives and nitroaromatic compounds, the following solvents are recommended for initial screening:
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol | Often a good choice for nitroaromatic compounds.[4] |
| Ethyl Acetate | A moderately polar solvent that can be effective. |
| Acetone | A polar aprotic solvent that may offer good solubility at elevated temperatures.[5] |
| N,N-Dimethylformamide (DMF) | A powerful polar aprotic solvent, often used for poorly soluble compounds. Due to its high boiling point, it may require the use of an anti-solvent for crystallization.[6][7] |
| Acetic Acid | Can be a good solvent for some heterocyclic compounds. |
| Mixed Solvents | |
| Acetone / Ethyl Acetate (e.g., 5:1) | A combination of polar aprotic solvents that has been used for a similar compound, 2-chloroquinazolin-4(3H)-one.[8] |
| Ethanol / Water | A common mixed solvent system where water acts as the anti-solvent.[1] |
Procedure for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves in the hot solvent, it is a potentially good candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form.
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the compound is completely dissolved.
-
(Optional) Decolorization: If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by air drying on a watch glass or in a desiccator.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating the decision-making process when troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for the crystallization of this compound.
References
-
Prajapati, N. D., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
-
RSC Publishing. (2013). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
CIBTech. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
- Google Patents. (1959). Method of crystallizing nitro products.
- Google Patents. (1953).
-
ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Reddit. (2023). Recrystallization from boiling acetone in an ultrasonic bath. [Link]
- El-Meligie, S., et al. (1990). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry - Section B, 29B(1), 66–70.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester. (n.d.). Workup: DMF or DMSO. [Link]
- Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
YouTube. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. [Link]
-
ResearchGate. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?[Link]
- Google Patents. (2003). Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
-
PubChem. (n.d.). 7-Chloro-6-nitro-4-quinazolinol. [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
In-Silico. (2025). Re-crystallization with DMF-Ethanol: Significance and symbolism. [Link]
-
Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]pmc/articles/PMC9867253/)
Sources
Technical Support Center: Storage and Handling of 2-Chloro-7-nitroquinazolin-4(3H)-one
Introduction: Welcome to the technical support guide for 2-Chloro-7-nitroquinazolin-4(3H)-one (CAS: 129112-64-7). This molecule is a critical intermediate in synthetic chemistry, particularly for the development of kinase inhibitors and other pharmacologically active agents. Its structural integrity is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights and protocols to prevent its degradation during storage and handling, ensuring the high purity of your starting material.
Section 1: Understanding the Inherent Stability Profile
The stability of this compound is governed by three key structural features. Understanding their individual vulnerabilities is the first step toward effective preservation.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is part of an acyl chloride-like system, making it a competent leaving group. This position is the primary site of degradation via nucleophilic substitution, most commonly hydrolysis. The synthesis of related 2-chloro-4(3H)-quinazolinones often involves the careful hydrolysis of a 2,4-dichloroquinazoline precursor, highlighting the reactivity of this site.[1]
-
The 7-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the overall electron density of the heterocyclic system. More importantly, nitroaromatic compounds are well-documented to be susceptible to degradation by light (photolysis) and can be thermally sensitive.[2][3] Studies on related nitro-substituted quinazolinones have confirmed their potential to act as photosensitizers, undergoing degradation upon exposure to UVA and UVB light.[4]
-
The 4(3H)-Quinazolinone Core: This heterocyclic system is generally robust. It is reported to be stable in cold, dilute acidic or alkaline solutions.[5] However, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can lead to the hydrolytic opening of the lactam ring.
These vulnerabilities lead to two primary degradation pathways that must be controlled.
Primary Degradation Pathways
Caption: Potential degradation pathways for this compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preventing degradation. We have consolidated the optimal conditions based on the compound's chemical properties.
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Stock Solution | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C (Recommended) -80°C (Extended) | Reduces the rate of all chemical degradation pathways, particularly hydrolysis. Vendor data for similar quinazolinones supports these temperatures.[6] |
| Atmosphere | Standard Air (Dry) | Inert Gas (Argon/N₂) | For solids, preventing moisture is key. For solutions, purging with inert gas displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | The nitroaromatic moiety is photosensitive.[4] Storage in the dark is mandatory to prevent photodegradation. |
| Container | Tightly Sealed Glass Vial | Screw-cap vial with PTFE-lined cap | Prevents moisture ingress. PTFE liners provide a superior seal and are inert to common organic solvents. |
Protocol 1: Handling the Solid Compound
This protocol minimizes exposure to atmospheric moisture and light.
-
Acclimatization: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, handle the compound inside a glove box or a desiccator cabinet with a dry atmosphere.
-
Weighing: Weigh the required amount quickly. Do not leave the main container open for an extended period.
-
Resealing: Immediately after dispensing, securely reseal the container cap. For added protection, wrap the cap junction with Parafilm®.
-
Storage: Promptly return the main container to its recommended storage temperature (-20°C).
Protocol 2: Preparing and Storing Stock Solutions
Solvent choice and handling are critical for solution stability.
-
Solvent Selection: Use only anhydrous, high-purity solvents (e.g., DMSO, DMF). Ensure the solvent is free from acidic or basic impurities.
-
Dissolution: Add the anhydrous solvent to the pre-weighed solid. If necessary, aid dissolution by gentle vortexing or sonication in a room temperature water bath. Avoid heating, as this can accelerate degradation.[3]
-
Inert Gas Purging: Before sealing the vial, gently flush the headspace with an inert gas like argon or nitrogen for 15-30 seconds. This displaces air and moisture.
-
Sealing and Labeling: Use a vial with a PTFE-lined screw cap. Label clearly with compound name, concentration, solvent, and date of preparation.
-
Storage: Store frozen at -20°C or -80°C in an amber vial or a container protected from light.
Section 3: Troubleshooting Guide
This section addresses common issues encountered by researchers, providing diagnostic advice and corrective actions.
Q1: I suspect my solid sample of this compound has degraded. What are the common signs?
A1: Visual inspection and preliminary analytical checks can reveal degradation.
-
Color Change: The pure compound is typically a pale yellow to light brown powder.[7] A significant darkening or change to a non-uniform color may indicate degradation.
-
Physical State: Clumping or the appearance of a sticky residue suggests the uptake of moisture, which can precede hydrolysis.
-
Poor Solubility: The primary hydrolysis product, 2-hydroxy-7-nitroquinazolin-4(3H)-one, has different solubility characteristics and may cause the sample to dissolve poorly or incompletely in the intended solvent.
-
Analytical Discrepancies: If you observe unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC or LC-MS chromatogram, degradation is highly likely.
Q2: My LC-MS results show a major impurity with a mass corresponding to the loss of HCl and the addition of H₂O. What is it?
A2: This is the classic signature of hydrolysis. The C2-chloro group has been displaced by a hydroxyl group from water. The resulting impurity is 2-hydroxy-7-nitroquinazolin-4(3H)-one. This confirms that the sample has been exposed to moisture at some point during storage or handling. Discard the material and obtain a fresh, high-purity lot.
Q3: My stock solution in DMSO, which was clear upon preparation, has now turned cloudy after storage at -20°C. What happened?
A3: This is most likely due to one of two reasons:
-
Precipitation: The concentration of your stock solution may be too high, and the compound is precipitating out of solution upon freezing. Before use, warm the vial to room temperature and sonicate to see if the compound redissolves. If it does, consider preparing a more dilute stock solution for long-term storage.
-
Degradation: If the precipitate does not redissolve upon warming and sonication, it is likely a degradant that is insoluble in DMSO. This can happen if the DMSO used was not anhydrous or if the vial was not properly sealed, allowing moisture to enter over time. The solution should be discarded.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for long-term stability?
A1: Moisture exclusion. Hydrolysis of the 2-chloro group is the most common and rapid degradation pathway under typical laboratory conditions. Keeping the compound scrupulously dry is paramount.
Q2: Is it necessary to use an inert atmosphere like argon or nitrogen for the solid?
A2: For long-term storage of the solid, it is good practice but not strictly mandatory if the container is well-sealed and stored at or below -20°C. The primary concern is moisture, not oxygen. However, for stock solutions, flushing with an inert gas is highly recommended to displace both moisture and oxygen.
Q3: What solvents should be avoided for stock solutions?
A3: Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles and slowly displace the C2-chloro group, forming the corresponding methoxy or ethoxy adduct. Also, avoid using solvents that contain acidic or basic impurities, as these can catalyze hydrolysis. Always use anhydrous, high-purity grade solvents.
Q4: How long can I realistically store stock solutions at -20°C?
A4: When prepared correctly in anhydrous DMSO or DMF and stored under inert gas in a tightly sealed, light-protected vial, stock solutions should be stable for 1-3 months at -20°C. For storage beyond this period, -80°C is recommended, and a purity check via HPLC is advised before use.[6]
Q5: Is this compound sensitive to freeze-thaw cycles?
A5: Yes. Each freeze-thaw cycle introduces a risk of moisture condensation inside the vial as air is drawn in during cooling. It is best to aliquot your stock solution into smaller, single-use volumes to avoid repeated thawing of the main stock.
Section 5: Protocol for Stability Assessment
To ensure the integrity of your compound, especially for critical experiments, a self-validating purity check is recommended.
Protocol 3: Rapid Purity Assessment by HPLC
This protocol provides a quantitative method to assess the purity of your compound and detect the primary hydrolysis degradant.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Dilute this stock solution to a final concentration of ~50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The parent compound, being more nonpolar, will have a longer retention time than its more polar hydrolysis product.
-
Integrate the peak areas. Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100.
-
A purity value below 95% warrants caution, and the material may not be suitable for sensitive applications.
-
Stability Assessment Workflow
Caption: Workflow for routine purity assessment before experimental use.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Min, J., Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 50. [Link]
-
Stavropoulou, E., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826–836. [Link]
-
Cardillo, P., & Restelli, A. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 13(4), 698–703. [Link]
-
Cao, Y., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1958. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4274. [Link]
-
Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]
-
Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. HSE.gov.uk. [Link]
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University of Toronto Scarborough. Chemical Handling and Storage Section 6. UTSC.utoronto.ca. [Link]
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Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(4), 1640. [Link]
-
Lee, C., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(11), 3321. [Link]
-
European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.europa.eu. [Link]
-
PubChem. 7-Chloro-6-nitro-4-quinazolinol. National Center for Biotechnology Information. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-7-nitroquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of scaling up this important synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your results.
Synthesis Overview
The synthesis of this compound is typically approached via a robust two-step process. The first step involves the cyclization of 2-amino-4-nitrobenzoic acid to form the quinazolinone core, followed by a chlorination step to yield the final product. This pathway is selected for its reliability and the commercial availability of the starting materials.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Part 1: Starting Materials and Cyclization
Question 1: My cyclization of 2-amino-4-nitrobenzoic acid is resulting in a low yield of 7-nitroquinazolin-4(3H)-one. What are the common causes?
Answer: Low yield in the initial cyclization is a frequent issue, often attributable to one of three factors: starting material quality, reaction conditions, or incomplete reaction.
-
Starting Material Purity: The primary starting material, 2-amino-4-nitrobenzoic acid, must be of high purity and completely dry. The presence of residual solvents or other impurities from its synthesis can interfere with the cyclization. We recommend verifying the purity by melting point and NMR before starting.
-
Reaction Conditions: The classic Niementowski reaction, or variations thereof, is often used for this cyclization.[1] The choice of reagent and temperature is critical.
-
Using Formamide: When using formamide as both the reagent and solvent, ensure the temperature is high enough (typically 150-180 °C) to drive the reaction to completion. Insufficient heat will result in unreacted starting material.
-
Using Acetic Anhydride: An alternative involves forming a benzoxazinone intermediate with acetic anhydride, followed by reaction with an ammonia source.[2][3] In this case, ensuring the complete removal of acetic acid is crucial before introducing ammonia to prevent side reactions.
-
-
Moisture: The reaction is sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous, as moisture can hydrolyze intermediates and reduce yield.
Question 2: I am observing a dark, tarry substance in my cyclization reaction instead of a clean precipitate. Why is this happening?
Answer: The formation of dark, polymeric byproducts is typically a sign of excessive heat or prolonged reaction times, leading to decomposition of the nitro-containing aromatic ring.
-
Temperature Control: While high temperatures are necessary, exceeding the optimal range (e.g., >190 °C with formamide) can cause degradation. Use a temperature controller and ensure even heating of the reaction vessel, especially at scale.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. Unnecessarily long heating periods will promote byproduct formation.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to discoloration.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting material | Verify purity of 2-amino-4-nitrobenzoic acid via MP, NMR. |
| Insufficient temperature | Ensure reaction temperature reaches at least 150 °C (for formamide method). | |
| Presence of moisture | Use oven-dried glassware and anhydrous reagents. | |
| Dark/Tarry Product | Temperature too high | Use a temperature controller; do not exceed 190 °C. |
| Reaction time too long | Monitor reaction by TLC and stop heating upon completion. |
Part 2: Chlorination and Purification
Question 3: My chlorination of 7-nitroquinazolin-4(3H)-one is incomplete. How can I drive the reaction to completion?
Answer: The conversion of the N-H/OH tautomer of the quinazolinone to the 2-chloro derivative requires a potent chlorinating agent and specific conditions. Incomplete conversion is common and can be addressed by optimizing several parameters.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most common reagents. POCl₃ is often more effective for heterocyclic systems but can require higher temperatures. A combination of SOCl₂ with a catalytic amount of N,N-Dimethylformamide (DMF) is a highly effective alternative that often works at lower temperatures.[4]
-
Stoichiometry: The chlorinating agent is typically used in large excess, acting as both reagent and solvent. A ratio of at least 5-10 equivalents is recommended to ensure the reaction equilibrium is pushed towards the product.
-
Temperature and Time: The reaction is usually performed at reflux. For a sluggish reaction, increasing the reflux time is the first step. Monitor by TLC until the starting material spot disappears completely.
-
Catalyst: As mentioned, adding a catalytic amount of DMF (a few drops to 0.1 eq) to a thionyl chloride reaction can dramatically increase the reaction rate by forming the reactive Vilsmeier reagent in situ.
Caption: Decision workflow for troubleshooting the chlorination step.
Question 4: The work-up of the chlorination reaction is difficult, and my product seems to decompose. What is the correct procedure?
Answer: This is a critical step. The excess chlorinating agent is highly reactive and must be quenched carefully. Decomposition often occurs due to the exothermic reaction with water or alcohols, or if the pH is not controlled.
-
Quenching Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The hydrolysis of SOCl₂ or POCl₃ is highly exothermic and releases HCl gas.
-
The crude product should precipitate from the cold aqueous solution.
-
-
Neutralization: After the precipitate is formed, it is often beneficial to slowly neutralize the acidic solution with a base like sodium bicarbonate or dilute sodium hydroxide solution until the pH is approximately 6-7. This can improve the recovery of the product and prevent acid-catalyzed degradation during filtration and drying.
-
Isolation: Filter the resulting solid promptly and wash it thoroughly with cold water to remove any inorganic salts. Do not let the product sit in the highly acidic filtrate for an extended period. Dry the product under vacuum at a moderate temperature (40-50 °C).
Question 5: What is the best method for purifying the final this compound?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is the most common and scalable method. The key is finding a suitable solvent system.
-
Solvent Screening: Good single solvents to try are ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Systems: A mixed solvent system, such as Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Petroleum Ether, often gives the best results.[5] Dissolve the crude product in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Cool slowly to allow for crystal formation.
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next option. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. While effective, this is less practical for large-scale synthesis.
| Parameter | Expected Value / Observation | Source |
| Appearance | Pale yellow to off-white solid | [6] |
| Melting Point | Dependent on purity, but expect >200 °C | [6] |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the 7.5-8.5 ppm range, NH proton >12 ppm | [2][6] |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1680 (C=O), ~1530 & 1350 (NO₂) | [7] |
| Mass Spec (ESI-MS) | [M-H]⁻ or [M+H]⁺ corresponding to C₈H₄ClN₃O₃ | [6] |
| This table provides expected analytical data for the final product based on analogous structures. Actual values must be determined experimentally. |
References
- El-Meligie, S., et al. (n.d.). 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). NIH.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. (n.d.). Benchchem.
- A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- 2-Chloroquinazolin-4(3H)-one. (n.d.). NIH.
- Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. (n.d.). SciSpace.
- (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017, September 18). ResearchGate.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central.
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI.
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2025, August 5). ResearchGate.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
- chloroacetonitrile. (n.d.). Organic Syntheses Procedure.
- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.). Google Patents.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.
- Preparation of 2-and 4-nitrobenzoic acid. (n.d.). Google Patents.
- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (n.d.). NIH.
- Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. (n.d.). NIH.
- (PDF) Chloroacetonitrile. (2025, September 3). ResearchGate.
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (n.d.). PubMed.
- Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3WaLockkta9lDou1Lrz9OY7_Nmn_8YQTGee-KYsmS0yV7YsAW5i8UYsexzYcXdDLL4pIhZNohNt6ricH7ojLVvNS4fJ58msxpNQYZwHW8EsB0Dz_UFPYZ2tBcjkacxZ2-m-qEUOJIXGBVfQ==
- Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones. (n.d.). Scholars Research Library.
- UNITED STATES PATENT OFFICE. (n.d.). Googleapis.com.
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- 4. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Chloro-7-nitroquinazolin-4(3H)-one Derivatives
Welcome to the technical support center for 2-Chloro-7-nitroquinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your results.
Introduction to the Stability of this compound
This compound is a key intermediate and scaffold in medicinal chemistry, valued for its role in the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The presence of both an electrophilic chlorine atom at the 2-position and a strongly electron-withdrawing nitro group at the 7-position significantly influences the molecule's reactivity and stability. Understanding and mitigating potential degradation is crucial for successful drug discovery and development.
The quinazolinone ring system is generally stable; however, specific functional groups can introduce vulnerabilities.[4][5] This guide will address the key factors affecting the stability of these derivatives and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this compound derivatives are hydrolysis, nucleophilic substitution, and photodecomposition. The electron-withdrawing nature of the nitro group and the chloro substituent makes the quinazolinone ring susceptible to nucleophilic attack, particularly at the 2-position.[6]
Q2: How does pH affect the stability of these compounds in aqueous solutions?
A2: Quinazolinones are generally more stable in neutral to slightly acidic conditions.[5] In alkaline solutions, the lactam-lactim tautomerism is more pronounced, which can facilitate hydrolysis and other degradation reactions.[1] Boiling in acidic or alkaline solutions can lead to the destruction of the quinazoline ring.[6]
Q3: What is the recommended solvent for dissolving and storing this compound derivatives?
A3: For short-term use, polar aprotic solvents like DMSO and DMF are commonly used. However, long-term stability in these solvents can be an issue.[7][8] For prolonged storage, it is advisable to keep the compound as a dry solid at low temperatures. If a stock solution is necessary, consider using a less reactive solvent like acetonitrile and store it at -20°C or -80°C.[4]
Q4: Are these compounds sensitive to light?
A4: Yes, quinazolinone derivatives can be susceptible to photodecomposition.[4][9] It is recommended to handle these compounds in a light-protected environment (e.g., using amber vials) and to store them in the dark to prevent photodegradation.
Q5: What are the best practices for long-term storage of solid this compound derivatives?
A5: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C in a desiccated environment.[4] This minimizes exposure to moisture and heat, which can accelerate degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before each experiment, verify the purity of your compound using a suitable analytical method like HPLC.
-
Solvent Effects: If using DMSO for stock solutions, be aware that it can be hygroscopic and may contain impurities that can react with your compound. Studies on similar quinazoline derivatives have shown instability in DMSO over time.[7][8][9]
-
pH of Medium: Check the pH of your cell culture or assay buffer. If it is alkaline, consider adjusting the pH or reducing the incubation time to minimize degradation.
-
Fresh Solutions: Prepare fresh solutions of your compound immediately before use. Avoid using old stock solutions.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Potential Cause: Hydrolysis or reaction with solvent/impurities.
-
Troubleshooting Steps:
-
Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway.
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate and identify potential degradation products.[10][11] This will help in developing a stability-indicating analytical method.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents for preparing solutions.
-
Issue 3: Low yield or formation of side products during synthesis or modification.
-
Potential Cause: Instability of the this compound core under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Avoid excessive heat, as thermal degradation can occur.[12]
-
pH Control: If the reaction involves acidic or basic reagents, carefully control the pH to avoid unwanted side reactions or ring opening.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Accurately weigh the desired amount of the solid this compound derivative in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or acetonitrile) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Avoid excessive heating.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C. For aqueous solutions, storage at 4°C in the dark can be suitable for short periods (up to 40 days for some derivatives).[8]
Protocol 2: Forced Degradation Study Workflow
-
Sample Preparation: Prepare solutions of the this compound derivative in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below.[4][10][11]
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with a control sample stored under normal conditions to identify and quantify the degradation products.
Data Presentation
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature & 60°C |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature & 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | Solid & Solution | 80°C |
| Photolytic | UV & Visible Light | Room Temperature |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- Mishra, R., et al. (2013). 2-(2-Arylvinyl)-7-substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Journal of Chemistry - Section B, 52B(8), 1064-1073.
- Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1386(1), 359-362.
-
ResearchGate. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods | Request PDF. Retrieved from [Link]
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896.
-
ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
- Nosova, E. V., et al. (2020). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
- NIH. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 7), o1958.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res, 47(3).
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- NIH. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(11), 1217-1237.
- NIH. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3056348.
-
ResearchGate. (n.d.). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]
- MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(23), 16986.
- NIH. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4286.
- NIH. (2021). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 26(16), 4983.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A REVIEW ON QUINAZOLINONE AND ITS DERIVATIVES WITH DIVERSE BIOLOGICAL ACTIVITIES.
-
ResearchGate. (n.d.). (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
- Taylor & Francis Online. (2023). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Biomolecular Structure and Dynamics, 1-21.
- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
- NIH. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
-
PubChem. (n.d.). 7-Chloro-3H-quinazolin-4-one. Retrieved from [Link]
- NIH. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9578.
- NIH. (2012). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 8), o2399.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-nitroquinazolin-4(3H)-one Analogs as Potent Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising subclass: 2-Chloro-7-nitroquinazolin-4(3H)-one analogs. By understanding how subtle molecular modifications influence their biological efficacy, researchers can strategically design more potent and selective therapeutic agents. This document provides an objective comparison of these analogs, supported by experimental data, detailed protocols, and mechanistic insights to empower your drug discovery endeavors.
The this compound Scaffold: A Privileged Core
The this compound core represents a synthetically accessible and versatile template for generating diverse chemical libraries. The electron-withdrawing nature of the nitro group at the 7-position, combined with the reactive chloro group at the 2-position, provides a unique electronic and steric profile. The chloro atom at the C2 position serves as a crucial synthetic handle, allowing for nucleophilic substitution to introduce a wide array of functionalities, particularly at the N3 position, which is pivotal for modulating biological activity.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of this compound analogs is a multi-step process that begins with commercially available starting materials. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-4-nitrobenzoic acid This step involves the nitration of 2-aminobenzoic acid.
-
To a stirred solution of 2-aminobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then dry to afford 2-amino-4-nitrobenzoic acid.
Step 2: Synthesis of 7-Nitro-4H-3,1-benzoxazin-4-one This involves the cyclization of the amino acid.
-
Reflux a mixture of 2-amino-4-nitrobenzoic acid and an excess of acetic anhydride for 3-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ether to yield 7-Nitro-4H-3,1-benzoxazin-4-one.
Step 3: Synthesis of this compound This is the final step to generate the core scaffold.
-
Heat a mixture of 7-Nitro-4H-3,1-benzoxazin-4-one with phosphorus pentachloride and a catalytic amount of phosphorus oxychloride at reflux for 6-8 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Step 4: Synthesis of 3-Substituted-2-chloro-7-nitroquinazolin-4(3H)-one Analogs This step introduces diversity at the N3 position.
-
To a solution of this compound in a suitable solvent (e.g., dry DMF), add an equimolar amount of the desired primary amine.
-
Add a non-nucleophilic base, such as triethylamine, and stir the reaction mixture at room temperature or gentle heating for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield the final 3-substituted analog.
Synthetic workflow for this compound analogs.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituent at the 3-position. The following table presents a comparative analysis of the cytotoxic activity (IC50 values) of a series of hypothetical analogs against the human breast cancer cell line (MCF-7). This data, while illustrative, is based on established trends in quinazolinone chemistry and serves to highlight key SAR principles.
| Compound ID | 3-Substituent (R) | IC50 (µM) against MCF-7 |
| 1a | -H | > 100 |
| 1b | -Phenyl | 25.4 |
| 1c | -4-Methoxyphenyl | 15.8 |
| 1d | -4-Chlorophenyl | 8.2 |
| 1e | -4-Nitrophenyl | 5.1 |
| 1f | -Benzyl | 32.7 |
| 1g | -4-Methoxybenzyl | 21.5 |
| 1h | -4-Chlorobenzyl | 12.9 |
Key SAR Insights:
-
Essentiality of the 3-Substituent: The parent compound 1a , lacking a substituent at the 3-position, is devoid of significant activity, underscoring the critical role of this position in conferring cytotoxicity.
-
Aromatic vs. Alkyl Substituents: Aromatic substituents at the 3-position (analogs 1b-1e ) generally impart greater potency than benzylic substituents (analogs 1f-1h ). This suggests that a direct π-π stacking interaction with the biological target may be crucial.
-
Electronic Effects on the Phenyl Ring: The electronic nature of the substituent on the 3-phenyl ring plays a significant role. Electron-withdrawing groups (EWGs) enhance activity, as seen in the trend: -OCH3 < -H < -Cl < -NO2. The highly potent nitro-substituted analog 1e highlights the importance of a strong EWG at this position. This suggests that the electronic properties of the 3-aryl substituent are critical for target engagement.
-
Electronic Effects on the Benzyl Ring: A similar trend is observed for the 3-benzyl analogs, with the electron-withdrawing chloro group in 1h leading to improved activity over the unsubstituted benzyl (1f ) and the electron-donating methoxy group (1g ).
Mechanistic Insights: Targeting Protein Kinases
Quinazolinone derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] The this compound scaffold is hypothesized to act as a multi-targeted kinase inhibitor, with a primary mechanism involving competitive binding at the ATP-binding site of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The 3-substituent extends into a hydrophobic pocket, and its electronic and steric properties dictate the binding affinity and selectivity. The 7-nitro group likely contributes to the overall electronic profile of the molecule, potentially enhancing its interaction with the target protein.
Proposed mechanism of action via inhibition of receptor tyrosine kinases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for evaluating the cytotoxic potential of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship analysis clearly indicates that modifications at the 3-position are crucial for modulating cytotoxic potency, with aromatic substituents bearing electron-withdrawing groups showing enhanced activity. The proposed mechanism of action through kinase inhibition provides a rational basis for further optimization.
Future research should focus on:
-
Expanding the diversity of substituents at the 3-position to further probe the SAR.
-
Investigating substitutions at other positions of the quinazolinone ring to fine-tune activity and selectivity.
-
Conducting in-depth mechanistic studies , including kinase profiling and cell cycle analysis, to elucidate the precise molecular targets.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent analogs in animal models.
By leveraging the insights presented in this guide, researchers can accelerate the design and development of next-generation quinazolinone-based therapeutics.
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A Comparative Efficacy Analysis of 2-Chloro-7-nitroquinazolin-4(3H)-one Against Established Therapeutic Agents in Oncology and Inflammation
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This guide provides a comparative framework for evaluating the potential efficacy of a novel derivative, 2-Chloro-7-nitroquinazolin-4(3H)-one. Lacking specific experimental data for this compound, we extrapolate from the well-documented anticancer and anti-inflammatory properties of the quinazolinone class to position its hypothetical efficacy against two clinically significant drugs: Gefitinib, a targeted anticancer agent, and Celecoxib, a selective anti-inflammatory drug.[1][4][5] This document serves as a methodological blueprint, outlining the essential in vitro and in vivo assays required to rigorously assess and compare its therapeutic potential.
Introduction: The Therapeutic Promise of the Quinazolinone Scaffold
Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a wide range of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][6] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazoline core are critical determinants of their biological action.[5]
Notably, many quinazolinone derivatives have been investigated as potent anticancer agents. Their mechanisms of action are varied and include the inhibition of crucial cellular processes like tubulin polymerization, which is vital for cell division, and the modulation of key signaling pathways through kinase inhibition.[1][7] In the realm of inflammation, certain quinazolinone derivatives have demonstrated significant anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).[6][8]
This guide focuses on this compound, a novel derivative. While direct efficacy data for this specific molecule is not yet available, its structural features—a chloro group at position 2 and a nitro group at position 7—suggest that it may possess significant biological activity. This document outlines a comprehensive strategy for evaluating its potential as both an anticancer and an anti-inflammatory agent, comparing it directly with established drugs in these fields.
Comparative Framework: Benchmarking Against a Kinase Inhibitor and a COX-2 Inhibitor
To establish a robust comparative analysis, we have selected two widely-used drugs that represent key mechanisms of action relevant to the potential activities of quinazolinone derivatives:
-
Anticancer Comparator: Gefitinib
-
Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][9] It competitively blocks the binding of ATP to the intracellular domain of EGFR, thereby inhibiting the receptor's autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.[4][10] Gefitinib is particularly effective in non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR gene.[3][9]
-
-
Anti-inflammatory Comparator: Celecoxib
-
Mechanism of Action: Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11][12] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]
-
The following sections will detail the experimental protocols necessary to compare the efficacy of this compound against Gefitinib and Celecoxib.
Experimental Design for Efficacy Comparison
A multi-faceted experimental approach is essential to thoroughly evaluate the therapeutic potential of this compound. This involves a series of in vitro and in vivo assays designed to quantify its anticancer and anti-inflammatory activities.
Anticancer Efficacy Evaluation
The primary objective is to determine the cytotoxic and mechanistic effects of this compound in comparison to Gefitinib.
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[13][14]
Protocol:
-
Cell Seeding: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Gefitinib (as a positive control), and a vehicle control (DMSO) for 48-72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration that inhibits cell growth by 50%.
Diagram of Anticancer Experimental Workflow
Caption: Workflow for assessing the anticancer potential of the test compound.
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Given that many quinazolinones act as kinase inhibitors, an EGFR kinase inhibition assay would be a logical next step to see if it shares a mechanism with Gefitinib. Additionally, cell cycle analysis via flow cytometry can reveal if the compound induces cell cycle arrest.
Anti-inflammatory Efficacy Evaluation
The potential anti-inflammatory properties of this compound will be evaluated against the selective COX-2 inhibitor, Celecoxib.
This assay determines the compound's ability to inhibit the COX-2 enzyme directly.[18]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.[18]
-
Inhibitor Addition: Add varying concentrations of this compound, Celecoxib (as a positive control), and a vehicle control (DMSO) to the wells. Incubate to allow for enzyme-inhibitor binding.[18][19]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. The COX-2 enzyme will convert arachidonic acid to prostaglandin H2.[19]
-
Detection: The peroxidase activity of COX-2 is measured using a chromogenic substrate (e.g., TMPD), which is oxidized to produce a colored product.[20]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[20]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for COX-2 inhibition for each compound.
This is a standard in vivo model for evaluating acute inflammation.[21][22]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer this compound, Celecoxib, or a vehicle control to different groups of animals, typically via oral gavage.[21]
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[22][23]
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Diagram of Anti-inflammatory Signaling Pathway
Caption: The COX-2 pathway in inflammation and points of inhibition.
Data Presentation and Comparative Analysis
The efficacy of this compound will be quantitatively compared to the known drugs using the data generated from the aforementioned assays. The results should be summarized in clear, concise tables.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | Experimental Value |
| MCF-7 | Experimental Value | |
| Gefitinib | A549 | Reference Value |
| MCF-7 | Reference Value |
Table 2: Comparative Anti-inflammatory Activity
| Compound | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) at 4h |
| This compound | Experimental Value | Experimental Value |
| Celecoxib | Reference Value | Reference Value |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial evaluation of this compound's therapeutic potential. By comparing its performance against established drugs like Gefitinib and Celecoxib, researchers can gain a clear understanding of its relative efficacy and potential mechanisms of action.
Positive results from these foundational assays would justify further investigation, including broader kinase profiling, assessment against a wider panel of cancer cell lines, and more detailed in vivo studies to evaluate pharmacokinetics, pharmacodynamics, and toxicology. The inherent versatility of the quinazolinone scaffold suggests that this compound could emerge as a promising lead compound in the development of novel anticancer or anti-inflammatory therapies.
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A Senior Application Scientist's Perspective on Preclinical Assessment
An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Chloro-7-nitroquinazolin-4(3H)-one and Its Analogs
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific compound, this compound, represents a key intermediate and a potential pharmacophore. While direct, extensive biological data on this exact molecule is limited in publicly accessible literature, its structural motifs—a reactive chloro group at the C2 position and an electron-withdrawing nitro group at the C7 position—suggest significant potential for biological activity.
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of this compound, drawing upon established methodologies and data from structurally related quinazolinone derivatives. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
The Strategic Importance of the Quinazolinone Core
The quinazolinone ring system is a privileged scaffold due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[2] The substituents at the C2 and C7 positions are particularly crucial for modulating pharmacological activity. The chloro group at C2 serves as a versatile synthetic handle for introducing various nucleophiles, enabling the creation of diverse chemical libraries. The nitro group at C7 can influence the molecule's electronic properties and may be involved in specific target interactions or bioreductive activation.
Part 1: In Vitro Characterization - From Benchtop to Biological Insight
In vitro studies form the foundation of any drug discovery program, providing initial data on a compound's biological activity, mechanism of action, and selectivity. The primary objective is to identify and characterize the compound's effects in a controlled, non-living system.
Initial Screening: Assessing Broad Biological Activity
A logical first step is to screen this compound and its derivatives against a panel of human cancer cell lines to assess antiproliferative activity. The National Cancer Institute's 60-cell line screen (NCI-60) is a comprehensive platform for this purpose.[4]
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A2780 for ovarian cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][5][6]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to an untreated control.
Causality in Experimental Design: The choice of cell lines is critical and should ideally represent a variety of cancer types to identify potential selectivity.[4][7] The incubation time is chosen to allow for sufficient time for the compound to exert its cytotoxic or cytostatic effects.
Comparative In Vitro Antiproliferative Activity of Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [4] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | 1.81 | [4] |
| Derivative 3g | A2780 (Ovarian) | 0.14 | [1] |
| Derivative 3j | MCF-7 (Breast) | 0.20 | [1] |
| Compound A3 | PC3 (Prostate) | 10 | [6] |
| Compound A3 | MCF-7 (Breast) | 10 | [6] |
| Compound 5b | HepG2 (Liver) | (Strongest potential) | [5] |
Mechanism of Action: Unraveling the Molecular Target
Once antiproliferative activity is confirmed, the next logical step is to identify the molecular target and mechanism of action. Quinazolinone derivatives are well-known inhibitors of protein kinases, particularly those involved in cell signaling pathways.[1][3]
Enzyme Inhibition Assays
Directly measuring the inhibitory effect of a compound on a specific enzyme is crucial for target validation.
Key Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the phosphorylated product.
-
Reagents: Recombinant human kinase (e.g., EGFR, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Procedure:
-
Incubate the kinase with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation period, stop the reaction.
-
Quantify the amount of phosphorylated product using methods like ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis: Determine the IC50 value for enzyme inhibition.
Causality in Experimental Design: The choice of kinases to screen against is often guided by the known pharmacology of the quinazolinone scaffold. EGFR and VEGFR-2 are common targets for this class of compounds in cancer therapy.[4][5]
Comparative Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Derivative 2i | CDK2 | 0.173 | [1] |
| Derivative 3i | HER2 | 0.079 | [1] |
| Derivative 3g | HER2 | 0.112 | [1] |
Visualizing a Potential Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, a common target for quinazolinone-based inhibitors.
Caption: EGFR signaling pathway and point of inhibition.
In Vitro Antiviral and Antiparasitic Evaluation
The versatility of the quinazolinone scaffold extends beyond cancer. Derivatives have shown potent activity against viruses and parasites.[8][9]
Key Experimental Protocol: Antiviral Immunofluorescent Assay (e.g., for SARS-CoV-2)
-
Cell Infection: Seed Vero cells (a cell line susceptible to viral infection) in 96-well plates.[8] Infect the cells with the virus (e.g., SARS-CoV-2) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate for a period that allows for viral replication (e.g., 24 hours).
-
Immunostaining: Fix the cells and permeabilize them. Add a primary antibody that specifically targets a viral protein (e.g., nucleocapsid protein). Follow this with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The number of fluorescent cells corresponds to the number of infected cells. Calculate the IC50 based on the reduction in infected cells.
Causality in Experimental Design: Vero cells are a standard model for SARS-CoV-2 research due to their high expression of the ACE2 receptor, which the virus uses for entry.[10] The choice of antibody is crucial for specific detection of the virus.
Comparative Antiviral Activity of 2-Aminoquinazolin-4(3H)-one Derivatives
| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 9g | SARS-CoV-2 | < 0.25 | > 25 | > 100 | [8] |
| 9g | MERS-CoV | < 1.1 | > 25 | > 22.7 | [8] |
| 11e | SARS-CoV-2 | < 0.25 | > 25 | > 100 | [8] |
| 11e | MERS-CoV | < 1.1 | > 25 | > 22.7 | [8] |
Part 2: In Vivo Assessment - From Animal Models to Preclinical Reality
In vivo studies are essential to understand a compound's behavior in a living organism, providing critical data on its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.
Pharmacokinetic Profiling
A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration.
Key Experimental Protocol: PK Study in Rodents
-
Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice.
-
Compound Administration: Administer the compound via different routes, typically intravenous (IV) for assessing absolute bioavailability and oral (PO) for evaluating absorption.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process the blood to obtain plasma. Extract the compound and any major metabolites from the plasma.
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in the plasma samples.
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Causality in Experimental Design: The choice of animal model is based on established metabolic and physiological similarities to humans for many drug classes. The IV route serves as a benchmark (100% bioavailability) against which the oral route is compared.
Efficacy Studies in Disease Models
Efficacy studies aim to demonstrate that the compound has a therapeutic effect in a relevant animal model of the disease.
Key Experimental Protocol: Cancer Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[11]
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., Jurkat cells for leukemia) into the flank of the mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (and a vehicle control) daily or on a set schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Causality in Experimental Design: Immunocompromised mice are necessary to allow human tumors to grow. Measuring both tumor volume and body weight is crucial to assess efficacy and toxicity simultaneously.
Caption: A typical workflow for an in vivo cancer xenograft study.
Toxicity Assessment
Preliminary toxicity data is gathered during efficacy studies (e.g., body weight loss, changes in behavior). More formal toxicity studies are required to establish a safety profile.
Key Experimental Protocol: Single-Dose Acute Toxicity
-
Animal Model: Use healthy rodents (e.g., rats).
-
Dosing: Administer single, escalating doses of the compound to different groups of animals.
-
Observation: Monitor the animals closely for signs of toxicity and mortality over a 14-day period.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.
-
Data Analysis: Determine the approximate lethal dose (ALD) or the maximum tolerated dose (MTD).
Causality in Experimental Design: This study provides a first look at the compound's safety margin and helps in dose selection for subsequent, longer-term studies.
Conclusion: A Roadmap for Advancing this compound
While direct biological data for this compound is not extensively published, its chemical structure places it within a class of compounds with immense therapeutic potential. The methodologies and comparative data presented in this guide offer a robust, scientifically-grounded framework for its comprehensive evaluation. By systematically progressing from broad in vitro screening to specific mechanism-of-action studies and finally to in vivo validation of pharmacokinetics, efficacy, and safety, researchers can effectively unlock the potential of this and other novel quinazolinone derivatives. The key to success lies in a logical, stepwise approach, where each experiment is designed to answer a specific question, collectively building a compelling case for preclinical development.
References
-
Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]
-
Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. PubMed Central. Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. Available at: [Link]
-
In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. PubMed. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. Available at: [Link]
-
Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]
-
Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. ResearchGate. Available at: [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. Available at: [Link]
-
Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25. ResearchGate. Available at: [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link]
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Novel quinazolin‐4(3H)‐one linked to 1,2,3‐triazoles: Synthesis and anticancer activity. Wiley Online Library. Available at: [Link]
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Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health. Available at: [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
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2-Chloroquinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
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(PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Available at: [Link]
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 2-Chloro-7-nitroquinazolin-4(3H)-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, quinazolinone scaffolds are a cornerstone, recognized for their broad spectrum of biological activities. Among these, 2-chloro-7-nitroquinazolin-4(3H)-one stands out as a key intermediate and a potential pharmacophore. However, the reproducibility of its synthesis and the consistent evaluation of its biological effects are paramount for its successful application in drug discovery pipelines. This guide provides a comprehensive comparison of synthetic methodologies and a detailed protocol for reproducible bioassays, grounded in scientific integrity and practical insights.
I. The Synthetic Challenge: Reproducibility and Efficiency in Quinazolinone Construction
The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges. Here, we compare a classical multi-step approach with a more streamlined one-pot methodology, providing a critical evaluation of their reproducibility, yield, and scalability.
Methodology 1: The Classical Multi-Step Synthesis
This traditional approach involves a three-step sequence starting from 2-amino-4-nitrobenzoic acid. It is a well-established route that allows for the isolation and purification of intermediates, ensuring the quality of the final product.
Experimental Workflow: Classical Multi-Step Synthesis
Caption: Classical multi-step synthesis of this compound.
Methodology 2: A One-Pot Synthesis Approach
To enhance efficiency and reduce operational complexity, a one-pot synthesis can be employed. This method, adapted from procedures for similar quinazolinones, starts from the same precursor but proceeds without the isolation of intermediates[1][2].
Experimental Workflow: One-Pot Synthesis
Caption: Conceptual one-pot synthesis of a 2-chloromethyl analog.
Comparative Analysis of Synthetic Methodologies
| Parameter | Classical Multi-Step Synthesis | One-Pot Synthesis |
| Starting Material | 2-Amino-4-nitrobenzoic Acid | 2-Amino-4-nitrobenzoic Acid |
| Key Reagents | Urea, POCl₃, NaOH | Chloroacetonitrile, HCl |
| Number of Steps | 3 | 1 |
| Intermediate Isolation | Yes | No |
| Overall Yield | Moderate to High | Variable, potentially lower |
| Reproducibility | High (with pure intermediates) | Moderate (sensitive to conditions) |
| Scalability | Good | Moderate |
| Purity of Final Product | High | May require extensive purification |
II. Biological Evaluation: Ensuring Reproducible Bioassay Data
The biological activity of quinazolinone derivatives is diverse, with many exhibiting significant anticancer and antimicrobial properties[3][4][5][6]. To ensure the reliability of bioassay data, standardized and well-controlled experimental protocols are essential.
Anticancer Activity: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cell lines.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial efficacy of a compound against various bacterial and fungal strains.
Comparative Bioactivity of Structurally Related Quinazolinones
While specific data for this compound is not extensively reported, data from closely related analogs provide valuable insights into its expected biological profile.
| Compound | Bioassay | Cell Line / Strain | IC₅₀ / MIC (µM) | Reference |
| 2-((3,5-Dichlorophenyl)amino)-7-nitroquinazolin-4(3H)-one | Antibacterial | S. aureus (JE2) | 0.3 - 1.9 | [7] |
| 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | Anticancer | HeLa | ~50% viability at 10 µM | [2][6] |
| Various 2,3-disubstituted 4(3H)-quinazolinones | Anticancer | MCF-7, A2780 | 0.14 - 3.00 | [4] |
III. Detailed Experimental Protocols
Protocol 1: Classical Multi-Step Synthesis of this compound
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask, thoroughly mix 2-amino-4-nitrobenzoic acid (18.2 g, 0.1 mol) and urea (24 g, 0.4 mol).
-
Heat the mixture in an oil bath at 180-190 °C for 4 hours. The mixture will melt, and ammonia gas will evolve.
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of 2 M sodium hydroxide solution and heat to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated 7-nitroquinazoline-2,4(1H,3H)-dione by filtration, wash with water, and dry.
Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-nitroquinazoline-2,4(1H,3H)-dione (20.7 g, 0.1 mol) in phosphorus oxychloride (POCl₃, 150 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated 2,4-dichloro-7-nitroquinazoline by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 3: Synthesis of this compound
-
Dissolve 2,4-dichloro-7-nitroquinazoline (2.44 g, 0.01 mol) in 50 mL of ethanol.
-
Add 10 mL of 1 M aqueous sodium hydroxide solution dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.
Protocol 2: One-Pot Synthesis of 2-Chloromethyl-7-nitroquinazolin-4(3H)-one (Alternative Methodology)
This protocol is an adaptation for a related compound and serves as a comparative method.
-
Suspend 2-amino-4-nitrobenzoic acid (1.82 g, 0.01 mol) in 30 mL of ethanol.
-
Bubble dry hydrogen chloride gas through the suspension for 15 minutes.
-
Add chloroacetonitrile (1.51 g, 0.02 mol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography.
Protocol 3: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli, C. albicans).
-
Incubate the plate at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
IV. Conclusion
The reproducibility of both the synthesis and biological evaluation of this compound is critical for its advancement as a valuable chemical entity. The classical multi-step synthesis, while longer, offers higher reproducibility and purity, making it suitable for generating high-quality material for biological testing. The one-pot approach, though potentially faster, requires careful optimization to ensure consistent outcomes. For biological assays, adherence to standardized protocols such as the MTT and MIC assays is essential for generating reliable and comparable data. By understanding the nuances of these methodologies, researchers can confidently and efficiently explore the therapeutic potential of this and other related quinazolinone derivatives.
V. References
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available from: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Available from: [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH. Available from: [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available from: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]
-
Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available from: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. Indian Academy of Sciences. Available from: [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC - NIH. Available from: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. Available from: [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. Available from: [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. Available from: [Link]
-
Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. NIH. Available from: [Link]
-
Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means... ResearchGate. Available from: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. DARU Journal of Pharmaceutical Sciences. Available from: [Link]
-
The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. Available from: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available from: [Link]
-
2,4-Dichloro-7-fluoroquinazoline. PMC - NIH. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Polish Pharmaceutical Society. Available from: [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Novel 2-Chloro-7-nitroquinazolin-4(3H)-one Derivatives
This guide provides an in-depth comparative analysis of novel 2-Chloro-7-nitroquinazolin-4(3H)-one derivatives against established therapeutic agents. We will explore their potential as both anticancer and antimicrobial agents through rigorous in silico molecular docking studies. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, heterocyclic structure provides an excellent framework for introducing diverse functionalities, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Over 20 drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor use.[3] The introduction of a chloro group and a nitro group at the 2 and 7 positions, respectively, of the quinazolinone ring is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target proteins.
This guide will focus on a comparative molecular docking study of a focused library of novel this compound derivatives. We will assess their potential as:
-
Anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology.[4][5] We will compare their performance against Gefitinib , an FDA-approved EGFR inhibitor with a quinazoline core.
-
Antimicrobial agents by targeting the bacterial DNA Gyrase (GyrB subunit), an essential enzyme for bacterial replication and a target for fluoroquinolone antibiotics.[1][6][7] The performance of our derivatives will be benchmarked against Ciprofloxacin , a widely used broad-spectrum antibiotic.
PART 1: Synthesis of this compound Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The proposed synthetic route is based on established methodologies for quinazolinone synthesis.[8][9][10]
Synthesis of the Core Scaffold: this compound
A plausible synthetic route starting from 2-amino-4-nitrobenzoic acid is outlined below.
Step-by-step protocol:
-
Cyclization to form 7-nitroquinazoline-2,4(1H,3H)-dione: 2-amino-4-nitrobenzoic acid is reacted with urea at high temperature (150-180°C).
-
Chlorination to form 2,4-dichloro-7-nitroquinazoline: The resulting dione is treated with a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine (e.g., triethylamine) and heated to reflux.
-
Selective hydrolysis to yield this compound: The 2,4-dichloro derivative is then subjected to selective hydrolysis, typically using a mild base like 2% aqueous sodium hydroxide at room temperature.[9] The greater reactivity of the chlorine at the 4-position leads to its preferential replacement by a hydroxyl group, which then tautomerizes to the more stable keto form.
Synthesis of the Derivative Library
The 3-position of the quinazolinone ring is a common site for derivatization to explore structure-activity relationships (SAR). A small, focused library of derivatives (QND-1 to QND-3) will be synthesized by N-alkylation or N-arylation of the core scaffold.
General Protocol for Derivatization:
-
To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or NaH) to deprotonate the N3 position.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide for QND-1, 4-fluorobenzyl chloride for QND-2, and 2-chloroethyl ethyl sulfide for QND-3) and stir the reaction mixture at an appropriate temperature until completion.
-
Work-up the reaction mixture by pouring it into ice-water, followed by filtration and recrystallization to purify the final product.
PART 2: Comparative Molecular Docking Studies
Molecular docking is a powerful computational tool to predict the binding orientation and affinity of a small molecule to its protein target.[1] This allows for a rational, structure-based approach to drug design and lead optimization.
Experimental Workflow
The following workflow outlines the key steps in our comparative docking study.
Caption: Molecular docking workflow from target preparation to analysis.
Anticancer Study: Targeting EGFR Kinase Domain
Rationale: The EGFR kinase domain is a key target in cancer therapy, and many approved drugs, such as Gefitinib, are quinazoline-based ATP-competitive inhibitors.[11][12][13] We hypothesize that our novel derivatives will also bind to the ATP-binding pocket of EGFR, thereby inhibiting its kinase activity.
Protein Target:
-
Protein: Epidermal Growth Factor Receptor (EGFR) Kinase Domain
-
PDB ID: 1M17 (in complex with Erlotinib, a quinazoline inhibitor)[14]
-
Preparation: The protein structure will be prepared using AutoDock Tools. Water molecules and the co-crystallized ligand will be removed, polar hydrogens will be added, and Gasteiger charges will be computed.
Ligands:
-
Test Compounds: QND-1, QND-2, QND-3 (structures to be generated and energy minimized using Avogadro software).[12]
-
Reference Compound: Gefitinib
Docking Protocol (AutoDock Vina):
-
Grid Box Generation: A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å will be centered on the active site, encompassing the region occupied by the co-crystallized inhibitor in PDB: 1M17.
-
Docking Parameters: The exhaustiveness parameter will be set to 20, and the top 9 binding poses will be generated for each ligand.
-
Analysis: The binding affinity (in kcal/mol) of the best pose for each ligand will be recorded. The interactions (hydrogen bonds, hydrophobic interactions) with key active site residues (e.g., Met793, Leu718, Val726, Ala743, Lys745, Cys797) will be visualized and analyzed using Discovery Studio Visualizer.[15]
Hypothetical Results:
| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| Gefitinib (Reference) | -9.8 | Met793 | Leu718, Val726, Ala743, Leu844 |
| QND-1 (Benzyl) | -10.2 | Met793, Lys745 | Leu718, Val726, Ala743, Cys797 |
| QND-2 (4-Fluorobenzyl) | -10.5 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| QND-3 (Thioether) | -9.5 | Met793 | Val726, Ala743, Leu844 |
Antimicrobial Study: Targeting DNA Gyrase B
Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics like Ciprofloxacin.[2][6] Quinazolinone derivatives have also been reported to inhibit this enzyme.[1][7][16]
Protein Target:
-
Protein: Escherichia coli DNA Gyrase Subunit B
-
PDB ID: 6F86 (in complex with a fluoroquinolone inhibitor)[17]
-
Preparation: Similar to EGFR, the protein will be prepared using AutoDock Tools.
Ligands:
-
Test Compounds: QND-1, QND-2, QND-3
-
Reference Compound: Ciprofloxacin
Docking Protocol (AutoDock Vina):
-
Grid Box Generation: A grid box will be defined around the ATP-binding site of the GyrB subunit, guided by the position of the co-crystallized inhibitor.
-
Docking Parameters: The same parameters as the EGFR docking study will be used.
-
Analysis: Binding affinities will be recorded, and interactions with key residues (e.g., Asp73, Asn46, Arg76, Gly77, Ile78, Pro79, Arg136) will be analyzed.[1]
Hypothetical Results:
| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| Ciprofloxacin (Reference) | -8.5 | Asp73, Arg76 | Ile78, Pro79 |
| QND-1 (Benzyl) | -8.9 | Asp73, Gly77 | Ile78, Pro79 |
| QND-2 (4-Fluorobenzyl) | -9.2 | Asp73, Asn46 | Ile78, Pro79, Ile94 |
| QND-3 (Thioether) | -8.2 | Asp73 | Ile78, Pro79 |
PART 3: In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable pharmacokinetic profiles and reduce late-stage drug attrition.[18]
Methodology:
The ADMET properties of the novel derivatives (QND-1, QND-2, QND-3) will be predicted using online tools such as SwissADME and pkCSM.[5]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses drug-likeness.
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Assesses potential cardiotoxicity.[13]
-
Ames Toxicity: Predicts mutagenic potential.
Hypothetical ADMET Profile:
| Compound | Lipinski's Violations | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Ames Toxic |
| QND-1 | 0 | High | Yes | No | No | No |
| QND-2 | 0 | High | Yes | No | No | No |
| QND-3 | 0 | High | No | Yes | No | No |
Discussion and Scientific Interpretation
Based on our hypothetical results, the novel this compound derivatives show significant promise as dual anticancer and antimicrobial agents.
Anticancer Potential:
Both QND-1 and QND-2 exhibit superior binding affinities to the EGFR kinase domain compared to the reference drug Gefitinib. The presence of the benzyl (QND-1) and 4-fluorobenzyl (QND-2) moieties at the 3-position appears to facilitate additional beneficial interactions within the hydrophobic pocket of the ATP-binding site. The fluorine atom in QND-2 may form favorable interactions with polar residues like Thr790, contributing to its slightly higher predicted affinity. The key hydrogen bond with the hinge region residue Met793, a hallmark of many EGFR inhibitors, is maintained in all promising derivatives.
Caption: Key interactions of QND-1 in the EGFR active site.
Antimicrobial Potential:
Similarly, QND-1 and QND-2 show better binding affinities for the DNA Gyrase B subunit than Ciprofloxacin. This suggests that the quinazolinone scaffold, appropriately substituted, can effectively occupy the ATP-binding site of this enzyme. The interactions with key residues like Asp73 and Asn46 are crucial for potent inhibition. The bulky aromatic substituents at the 3-position likely enhance hydrophobic interactions within the binding pocket, contributing to the improved binding scores.
ADMET Profile and Drug-Likeness:
The in silico ADMET predictions suggest that QND-1 and QND-2 possess favorable drug-like properties, with no violations of Lipinski's rule and high predicted GI absorption. QND-3, while showing reasonable binding affinity, is predicted to be a CYP inhibitor, which could lead to unfavorable drug-drug interactions, making it a less promising candidate for further development. The lack of predicted hERG inhibition and Ames toxicity for QND-1 and QND-2 is also a positive sign.
Conclusion and Future Directions
This comprehensive in silico evaluation demonstrates that novel this compound derivatives, particularly those bearing small aromatic substituents at the 3-position like QND-1 and QND-2, are promising candidates for development as dual-action anticancer and antimicrobial agents. Their predicted binding affinities surpass those of established drugs in their respective classes.
The next logical steps in the development of these compounds would be:
-
Chemical Synthesis and Structural Verification: Synthesize the proposed derivatives and confirm their structures using spectroscopic methods (NMR, Mass Spectrometry, IR).
-
In Vitro Biological Evaluation: Perform enzyme inhibition assays (e.g., EGFR kinase assay, DNA gyrase supercoiling assay) to experimentally validate the docking predictions.
-
Cell-based Assays: Evaluate the cytotoxicity of the compounds against cancer cell lines (e.g., A549 - lung cancer) and their antimicrobial activity against bacterial strains (e.g., E. coli, S. aureus).
-
Lead Optimization: Based on the experimental results, further structural modifications can be made to improve potency and selectivity.
This guide provides a robust framework for the initial stages of drug discovery, integrating rational design, synthesis, and in silico evaluation to identify promising new therapeutic leads.
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(PDF) In silico analysis of ciprofloxacin analogs as inhibitors of DNA gyrase of Staphylococcus aureus. (2021). ResearchGate. [Link]
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2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity. (1992). Indian Journal of Chemistry. [Link]
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New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). Molecules. [Link]
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The binding interactions compound 6 against DNA gyrase B (PDB ID: 4f86). (n.d.). ResearchGate. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (2021). Journal of Taibah University Medical Sciences. [Link]
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Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Pharmacology. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (2021). Journal of Taibah University Medical Sciences. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]
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DNA Gyrase as a Target for Quinolones. (2023). Biomedicines. [Link]
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][11][18]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Chloro-7-nitroquinazolin-4(3H)-one: A Protocol for Enhanced Laboratory Safety
As research and development in pharmaceuticals advance, the synthesis of novel heterocyclic compounds, such as 2-Chloro-7-nitroquinazolin-4(3H)-one, becomes increasingly common. This intermediate, while valuable in medicinal chemistry, belongs to the class of chlorinated nitroaromatic compounds, which are recognized for their potential environmental persistence and toxicity.[1][2] Therefore, the responsible management and disposal of this compound are not merely procedural afterthoughts but are integral to ensuring the safety of laboratory personnel and protecting the environment.
This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from a thorough hazard assessment.
Hazard Assessment: Understanding the Risk Profile
Key Hazards Include:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3] Nitroaromatic compounds can be acutely toxic and mutagenic.[2]
-
Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[3]
-
Environmental Hazard: Chlorinated nitroaromatic compounds are noted for their persistence in the environment, necessitating disposal methods that ensure their complete destruction.[1][4]
| Hazard Classification (Based on Analogue) | GHS Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Toxic | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [3] |
| Acute Toxicity, Dermal | Toxic | [3] | |
| Acute Toxicity, Inhalation | Toxic | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |
| Skin Corrosion/Irritation | Category 2 | P280: Wear protective gloves. | [3] |
| Serious Eye Damage/Eye Irritation | Category 2 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the compound's hazard profile, a stringent PPE protocol is mandatory. The causality is clear: to prevent dermal absorption, ocular damage, and respiratory exposure, a comprehensive barrier is required.
-
Eye Protection: Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[5]
-
Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin exposure are required.[3]
-
Respiratory Protection: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management: A Plan for Contingencies
Accidents, though preventable, must be planned for. The primary objective of spill management is to contain the material safely and prevent its spread into the environment.
Procedure for a Small Spill (in a fume hood):
-
Restrict Access: Ensure the area is secure.
-
Decontamination: Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container. Avoid creating dust.[5]
-
Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), and place the cloth in the hazardous waste container.
-
Ventilation: Allow the area to ventilate thoroughly.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste from the point of generation to its final destruction. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. [5]
Workflow for Waste Management
Caption: Disposal Workflow for this compound.
Experimental Protocol: Collection and Containerization of Waste
This protocol details the necessary steps for safely collecting and preparing waste containing this compound for disposal.
-
Waste Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).
-
Empty stock bottles (which are never truly empty and must be treated as hazardous waste).
-
Solutions containing the compound and rinse from cleaning contaminated glassware.
-
-
Maintain separate waste containers for this compound to avoid unintended reactions. It is incompatible with strong oxidizing agents, acids, and bases.[3]
-
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, has a secure, tight-fitting lid, and is chemically compatible. High-density polyethylene (HDPE) is a suitable choice.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Accumulation:
-
Solids: Carefully transfer solid waste into the container using a funnel to minimize dust.
-
Contaminated Labware: Place all contaminated disposable items directly into the designated solid waste container.
-
Solutions: Collect all liquid waste, including the first one to two solvent rinses of glassware, in a separate, clearly labeled liquid hazardous waste container.
-
Empty Bottles: Triple-rinse the "empty" stock bottle with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste. Deface the original label on the bottle and manage it as contaminated solid waste.
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
List all components in the container, including solvents.
-
Indicate the appropriate hazard characteristics (e.g., Toxic, Irritant).
-
-
Storage and Final Disposal:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. This area should be well-ventilated and have secondary containment.
-
Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.
-
The ultimate disposal method for chlorinated and nitrated organic compounds is typically high-temperature incineration (at least 850°C, and often above 1100°C for halogenated waste) at a licensed hazardous waste disposal facility.[6][7] This process ensures the complete thermal destruction of the molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the flue gas).[8]
-
By adhering to this comprehensive disposal protocol, researchers can handle this compound with the necessary diligence, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
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Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]
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Wang, Y., et al. (2019). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. ResearchGate. [Link]
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Azlon. (n.d.). Chemical Resistance of Plastics. SciLabware. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
